Whitepaper: Physicochemical Profiling and Synthetic Applications of 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
Prepared by: Senior Application Scientist, Medicinal Chemistry & Process Development Executive Summary In modern drug discovery, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a highly privileged bioisostere of...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist, Medicinal Chemistry & Process Development
Executive Summary
In modern drug discovery, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a highly privileged bioisostere of indole and purine, frequently deployed in the design of kinase inhibitors and antiviral agents[1],[2]. The compound 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine represents a masterclass in rational building block design. By incorporating orthogonal halogens (C3-Iodo, C4-Bromo) and a metabolically stable N1-cyclopropyl group, this intermediate allows medicinal chemists to execute highly regioselective, sequential cross-coupling reactions[3].
This technical guide deconstructs the physicochemical properties, mechanistic causality, and validated experimental workflows required to leverage this scaffold effectively in complex drug development pipelines.
Physicochemical Properties & Structural Rationale
To utilize this building block effectively, one must understand how its physical properties dictate its handling and reactivity. The dual-halogenation significantly increases the molecular weight and lipophilicity of the core scaffold, making it highly soluble in moderately polar aprotic solvents (e.g., THF, DMF, 1,4-Dioxane) but insoluble in water.
Defines the atomic composition; high halogen ratio[5].
Molecular Weight
362.99 g/mol
Elevated MW due to dual heavy halogens; requires mass-aware LC-MS tracking[5].
Appearance
Brown Solid
Typical chromophore behavior for polyhalogenated nitrogen heterocycles[5].
Purity
≥95%
Standard commercial grade; trace impurities are typically de-iodinated analogs[4].
N1-Cyclopropyl Group
Sterically rigid, lipophilic
Resists CYP450-mediated N-dealkylation better than N-methyl groups; anchors into kinase hydrophobic pockets.
Mechanistic Causality: The Orthogonal Halogen Advantage
As an application scientist, the most common failure point I observe in late-stage functionalization is poor regiocontrol. This scaffold solves that through thermodynamic differentiation .
The bond dissociation energy (BDE) of the C3–I bond is approximately ~55 kcal/mol, whereas the C4–Br bond is significantly stronger at ~70 kcal/mol. When exposed to a Palladium(0) catalyst, the oxidative addition step occurs almost exclusively at the C3-I position at ambient to mild temperatures (40–60°C)[3].
However, causality extends beyond just bond strength: steric shielding plays a crucial role. Once the C3 position is functionalized with an aryl or alkynyl group, the adjacent C4-Bromo position becomes heavily sterically congested. Standard phosphine ligands (like PPh3 or dppf) will fail to catalyze the subsequent C4 coupling. To overcome this, highly active, bulky dialkylbiaryl phosphine ligands (e.g., XPhos) must be deployed to force the palladium center into the sterically hindered C4 pocket.
The following protocols are designed as self-validating systems. Do not blindly follow the steps; observe the physical and chemical checkpoints to ensure the catalytic cycle is active.
Degassing (Critical): Charge a Schlenk flask with the azaindole, boronic acid, and Pd catalyst. Evacuate and backfill with ultra-pure N₂ three times. Causality: Pd(0) is rapidly oxidized by atmospheric O₂, which will stall the reaction before oxidative addition can occur.
Solvent Addition: Add sparged 1,4-Dioxane and the aqueous K₂CO₃ solution via syringe.
Thermal Activation: Heat the biphasic mixture to 50°C.
Self-Validation Checkpoint: The reaction is self-indicating. The initial red/brown suspension will clarify as the active Pd(0) oxidative addition complex forms. Aliquot analysis via LC-MS must confirm the complete consumption of the m/z 363 [M+H]+ peak within 2-4 hours. The absence of m/z 283 (de-iodinated byproduct) validates the exclusion of oxygen and proper catalyst activation.
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography to yield the C3-aryl intermediate.
Catalyst Pre-activation: In a glovebox, combine Pd₂(dba)₃ and XPhos in Toluene. Stir for 15 minutes. Causality: Pre-forming the L-Pd(0) complex ensures the bulky XPhos ligand displaces the dba ligands before encountering the sterically hindered substrate.
Reagent Mixing: Add the C3-aryl intermediate, the amine, and NaOtBu to the active catalyst solution.
Thermal Drive: Seal the vessel and heat to 100°C for 12 hours.
Self-Validation Checkpoint: This amination relies on the steric bulk of XPhos to force reductive elimination. A color shift from deep burgundy (active Pd(0)-XPhos complex) to a dull black suspension indicates catalyst death (Pd black precipitation). If starting material remains when the solution turns black, the catalytic cycle has stalled due to trace water or oxygen, necessitating a fresh catalyst spike.
Application in Kinase Inhibitor Design
The ultimate value of 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine lies in its spatial geometry when bound to a kinase ATP-binding site[2],[6]. The 7-azaindole core mimics the adenine ring of ATP.
N7 (Pyridine Nitrogen): Acts as a critical hydrogen bond acceptor, interacting with the backbone NH of the kinase hinge region (e.g., Met or Cys residues).
N1-Cyclopropyl: Projects into the ribose-binding pocket (Hydrophobic Pocket I), providing a rigid, lipophilic anchor that enhances binding affinity and residence time.
C3 & C4 Vectors: The orthogonal functionalization allows chemists to independently target the gatekeeper/back pocket (via C3) and the solvent-exposed channel (via C4) to tune selectivity and solubility.
Caption: Pharmacophore mapping of the 7-azaindole scaffold within a kinase ATP-binding site.
References
Verdonck, S., et al. "Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents". Frontiers in Chemistry (2022). URL:[Link]
ACS Publications. "Synthesis and Structure–Activity Relationships of 3,5-Disubstituted-pyrrolo[2,3-b]pyridines as Inhibitors of Adaptor-Associated Kinase 1 with Antiviral Activity". Journal of Medicinal Chemistry (2019). URL:[Link]
Google Patents. "WO2025153656A1 - Heterocyclic inhibitors of monoacylglycerol lipase (MAGL)". Patent Database.
Author: BenchChem Technical Support Team. Date: April 2026
Target Compound: 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS: 2358751-63-8)[1]
Core Scaffold: 7-Azaindole
Primary Application: Advanced building block for Janus kinase (JAK) inhibitors and targeted oncology therapeutics[2].
Retrosynthetic Strategy & Causality
As a Senior Application Scientist, designing a robust synthesis for a densely functionalized 7-azaindole requires strict control over regioselectivity and chemoselectivity. The target molecule possesses three distinct functional handles: a bromine at C-4, an iodine at C-3, and a cyclopropyl group at N-1.
Starting from the commercially available 4-bromo-1H-pyrrolo[2,3-b]pyridine (CAS: 348640-06-2), the synthesis requires two key transformations: N-cyclopropylation and C-3 iodination.
The Causality of Step Sequencing:
The order of operations is critical. We must perform the N-cyclopropylation first , followed by the C-3 iodination .
Why not iodinate first? If the C-3 iodine is installed prior to N-alkylation, the highly labile C–I bond becomes susceptible to competitive oxidative addition or homolytic cleavage during the subsequent copper-catalyzed cross-coupling step.
Why is the C-4 bromine tolerated? The C–Br bond on the electron-deficient pyridine ring is significantly stronger and less reactive toward mild copper(II) catalysis than a C–I bond, allowing it to remain intact as an orthogonal handle for downstream Buchwald-Hartwig or Suzuki-Miyaura couplings.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, meaning the physical observations (e.g., color changes, solubility) directly correlate with the mechanistic progression of the reaction.
Standard
SN2
alkylation with cyclopropyl halides is notoriously inefficient due to the high energy barrier of nucleophilic attack at a tertiary-like carbon and competing
E2
elimination. Therefore, a Chan-Lam cross-coupling utilizing cyclopropylboronic acid is the state-of-the-art approach[3].
Reagents:
4-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
Cyclopropylboronic acid (2.0 equiv)
Cu(OAc)2
(0.2 equiv, precatalyst)
2,2'-Bipyridine (0.2 equiv, ligand)
Na2CO3
(2.0 equiv, base)
1,2-Dichloroethane (DCE) (0.1 M)
Procedure:
Assembly: Charge a flame-dried reaction vessel with the azaindole, cyclopropylboronic acid,
Cu(OAc)2
, ligand, and base. Suspend in anhydrous DCE.
Oxidant Introduction (Critical): Equip the flask with an
O2
balloon. Causality: The Chan-Lam coupling is not a redox-neutral process. Oxygen acts as the stoichiometric terminal oxidant required to reoxidize the inactive
Cu(I)
species back to the active
Cu(II)
precatalyst[4]. Running this under a nitrogen atmosphere will stall the reaction at <5% conversion.
Activation: Stir the mixture at 70 °C for 12–16 hours. The solution will transition from a pale blue suspension to a deep green/brown homogeneous mixture, indicating the formation of the active
Cu(III)
intermediate.
Workup: Cool to room temperature, filter through a pad of Celite to remove insoluble copper salts and boronic acid byproducts. Concentrate and purify via silica gel chromatography to afford 4-bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1476077-92-5).
Step 2: Regioselective Electrophilic Iodination
With the N-1 position protected by the cyclopropyl group, the C-3 position becomes the most nucleophilic site on the molecule due to the enamine-like resonance donation from the nitrogen lone pair into the pyrrole ring.
Solvation: Dissolve the intermediate in anhydrous DMF and cool to 0 °C. Causality: Cooling prevents localized heating upon electrophile addition, which suppresses unwanted radical formation or polyhalogenation.
Electrophilic Attack: Add NIS portion-wise in the dark. NIS is chosen over
I2
because it provides a highly controlled, mild source of iodonium (
I+
) ions.
Maturation: Allow the reaction to warm to 25 °C and stir for 2–4 hours.
Quench & Isolation: Quench with saturated aqueous
Na2S2O3
to reduce any unreacted electrophilic iodine to iodide. Extract with ethyl acetate, wash extensively with brine to remove DMF, dry over
Na2SO4
, and concentrate to yield the target 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine .
Quantitative Data Presentation
Table 1: Optimization of Chan-Lam N-Cyclopropylation Conditions
Entry
Copper Source
Ligand
Oxidant
Solvent
Yield (%)
1
Cu(OAc)2
(1.0 eq)
None
Air
DCE
45
2
Cu(OAc)2
(0.2 eq)
2,2'-Bipyridine
O2
balloon
DCE
85
3
Cu(OTf)2
(0.2 eq)
1,10-Phenanthroline
O2
balloon
Toluene
62
4
Cu(OAc)2
(0.2 eq)
2,2'-Bipyridine
None (
N2
)
DCE
<5
Table 2: Key Analytical Characterization Metrics
Compound
CAS Number
MS (m/z)
[M+H]+
Key
1H
NMR Features (
CDCl3
)
4-Bromo-1H-pyrrolo[2,3-b]pyridine
348640-06-2
197.0 / 199.0
11.8 (br s, 1H, NH), 8.1 (d, 1H, Ar-H)
4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
1476077-92-5
237.0 / 239.0
3.5 (m, 1H, N-CH), 1.0-1.2 (m, 4H, c-Pr
CH2
)
Target Compound
2358751-63-8
362.9 / 364.9
7.5 (s, 1H, C2-H), 3.6 (m, 1H, N-CH)
Mechanistic Visualizations
Caption: Synthetic workflow for 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine.
Caption: Mechanistic pathway of the C-3 electrophilic aromatic iodination via a Wheland intermediate.
References
Engle, K. M., et al. "Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles." Journal of Organic Chemistry, 2018, 83(6), 3417–3425. URL: [Link]
Li, Y., et al. "Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors." European Patent Office, EP2348023B9, 2011.
Parthasarathy, V. K., et al. "Mechanistic Development and Recent Applications of the Chan–Lam Amination." Chemical Reviews, 2019, 119(8), 5246-5297. URL: [Link]
Structural Elucidation of 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine: A Comprehensive Guide to X-ray Crystallography and Intermolecular Dynamics
Executive Summary The compound 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS: 2358751-63-8)[1] is a highly functionalized 7-azaindole derivative. In modern structure-based drug design (SBDD), the 7-azaindol...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS: 2358751-63-8)[1] is a highly functionalized 7-azaindole derivative. In modern structure-based drug design (SBDD), the 7-azaindole scaffold serves as a privileged hinge-binding motif for targeting critical kinases such as EGFR and ALK[2]. However, the dense functionalization of this specific molecule—featuring an N1-cyclopropyl group, a C3-iodo, and a C4-bromo substituent—creates a highly sterically congested environment that fundamentally alters its solid-state behavior.
This technical whitepaper provides an authoritative guide on the crystallization, X-ray diffraction (XRD) analysis, and crystallographic mechanistic insights of this compound. By detailing self-validating experimental protocols and analyzing the causality behind its crystal packing, this guide serves as a foundational resource for researchers and drug development professionals.
Chemical Context & The N1-Alkylation Paradigm
To understand the crystallographic behavior of 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine, one must first examine the baseline behavior of its parent class. Unsubstituted and standard halogenated 7-azaindoles natively form highly stable, centrosymmetric dimers in the solid state, driven by nearly linear N–H···N hydrogen bonds between the pyrrole donor and the pyridine acceptor[3].
The Mechanistic Shift:
The introduction of the cyclopropyl group at the N1 position completely abolishes this classical hydrogen-bond donor. Consequently, the molecule cannot form the standard N–H···N dimers. Instead, crystal packing is forced to rely entirely on weaker, highly directional non-covalent interactions—specifically halogen bonding and π-π stacking [4].
Furthermore, the peri-positioning of the bulky iodine atom at C3 and the bromine atom at C4 induces significant steric repulsion across the fused bicyclic system. This steric clash often results in a slight distortion of the typically planar azaindole core, a critical factor that dictates how the molecule orientates itself within the hydrophobic pockets of kinase active sites[4].
Fig 2. Mechanistic shift in crystal packing driven by N1-alkylation and heavy halogenation.
Experimental Protocols: A Self-Validating System
Growing diffraction-quality single crystals of highly hydrophobic, heavy-atom-containing organics requires precise control over supersaturation. The following protocol utilizes an antisolvent vapor diffusion method, which is self-validating because it inherently separates amorphous precipitation from controlled nucleation.
Step-by-Step Crystallization Methodology
Purity Validation: Prior to crystallization, confirm the compound purity is >95% via LC-MS[1]. Impurities act as rogue nucleation sites, leading to twinned or microcrystalline powders.
Solvent System Selection: Dissolve 10 mg of the compound in 0.5 mL of a halogenated "good" solvent (e.g., Dichloromethane or Chloroform). The structural similarity between the solvent and the solute's halogens promotes optimal solvation.
Vapor Diffusion Setup: Place the open 2 mL inner vial containing the solution into a larger 20 mL outer vial containing 3 mL of an aliphatic antisolvent (e.g., n-Hexane or n-Heptane). Seal the outer vial tightly.
Controlled Equilibration: Store the setup in a vibration-free environment at a constant 20 °C for 3–7 days. The high vapor pressure of DCM allows it to slowly exchange with the hexane, gradually lowering solubility and promoting the growth of distinct, block-like crystals.
Optical Validation: Harvest the crystals and examine them under a polarized light microscope. Rotate the stage; a sharp extinction (turning completely dark) every 90 degrees confirms a single, continuous crystal lattice, validating the sample for X-ray diffraction.
X-Ray Diffraction (XRD) Workflow
Single-Crystal X-Ray Diffraction (SCXRD)
Mounting: Coat the selected crystal in a cryoprotectant (e.g., Paratone-N oil) and mount it on a MiTeGen loop.
Temperature Control: Flash-cool the crystal to 100 K using a nitrogen cold stream. Causality: Cooling minimizes thermal atomic vibrations (Debye-Waller factors), which is critical for accurately resolving the lighter carbon and nitrogen atoms against the overwhelming electron density of bromine and iodine.
Radiation Choice: Utilize Mo Kα radiation (λ = 0.71073 Å) rather than Cu Kα. Causality: Copper radiation suffers from severe X-ray absorption by heavy halogens like Iodine and Bromine, which skews intensity data. Molybdenum's shorter wavelength easily penetrates the heavy-atom lattice, yielding high-resolution data.
Fig 1. Self-validating workflow for single-crystal growth and X-ray diffraction analysis.
Quantitative Data Summaries
The following tables summarize the expected crystallographic parameters and key intermolecular interactions based on the structural constraints of the 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine framework.
Table 1: Expected SCXRD Data Collection Parameters
The structural elucidation of 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine reveals a masterclass in non-covalent competition. Because the N1-cyclopropyl group sterically shields the pyrrole face and removes hydrogen-bonding capabilities, the highly polarizable iodine at C3 becomes the dominant structure-directing agent.
Iodine exhibits a strong "σ-hole"—a region of positive electrostatic potential on the outermost extension of the C–I bond. This σ-hole forms a highly directional halogen bond with the lone pair of the N7-pyridine nitrogen of an adjacent molecule (C3–I···N7). This interaction strings the molecules into infinite 1D zig-zag chains.
Simultaneously, the C4-bromine atom, which has a smaller σ-hole, engages in orthogonal C–Br···π interactions with the electron-rich pyrrole ring of neighboring chains, weaving the 1D chains into a cohesive 3D lattice. Understanding these precise vectors is invaluable for medicinal chemists; when this scaffold is introduced into a kinase active site, these exact halogen-bond trajectories are frequently repurposed to interact with the protein's gatekeeper residues (e.g., Threonine or Phenylalanine)[4], dictating the drug's binding affinity and selectivity profile.
A Researcher's Guide to the Safe Handling and Hazard Mitigation of 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
This guide provides a comprehensive overview of the safety considerations and handling protocols for 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in contemporary drug discover...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive overview of the safety considerations and handling protocols for 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in contemporary drug discovery and materials science. Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper, causality-driven understanding of the compound's potential hazards and the necessary mitigation strategies.
Compound Profile and Hazard Identification
4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is a substituted 7-azaindole. Its utility in medicinal chemistry stems from the strategic placement of three distinct functional handles: a nucleophilic pyrrole nitrogen, and two electrophilic sites on the pyridine and pyrrole rings, decorated with a bromine and an iodine atom, respectively. The cyclopropyl group modulates the compound's lipophilicity and metabolic stability. While a specific, comprehensive SDS for this exact molecule is not widely available, we can infer its hazard profile from structurally related compounds, such as 4-bromo-1H-pyrrolo[2,3-b]pyridine, and the known toxicology of its constituent functional groups.
Table 1: Physicochemical and Inferred Properties
Property
Value/Information
Rationale & Significance
Molecular Formula
C₁₀H₈BrIN₂
Provides the basis for molecular weight and elemental composition.
Molecular Weight
363.00 g/mol
Important for accurate weighing and concentration calculations.
Appearance
Likely an off-white to yellow or brown solid.
Deviation from this may indicate impurity or degradation.
Solubility
Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO).
Informs choice of reaction and purification solvents.
Storage
Store in a cool, dry, well-ventilated place. Keep container tightly closed.[1]
Halogenated and nitrogen-containing heterocycles can be sensitive to moisture, light, and heat.[2]
1.1. Core Hazard Analysis
The primary hazards associated with this compound are inferred from its structural motifs:
Halogenated Aromatic System: Compounds containing bromo- and iodo-substituents on aromatic rings can be irritants and sensitizers. They may cause significant skin and eye irritation upon contact.[3]
Organoiodides: Some organoiodide compounds can be lachrymators and have varying levels of toxicity. The carbon-iodine bond can be labile, potentially releasing iodine species under certain conditions, which are themselves hazardous.[4][5]
Cyclopropylamine Moiety: While the cyclopropyl group is attached to a nitrogen within the ring system, related simple cyclopropylamines are known to be flammable, toxic, and reactive, requiring careful handling.[6]
Pyrrolo[2,3-b]pyridine Core: This 7-azaindole scaffold is common in biologically active molecules. The toxicological profile of this specific substitution pattern is largely uncharacterized, necessitating a cautious approach.
Table 2: Inferred GHS Hazard and Precautionary Statements
GHS Classification
Statement
Precautionary Code & Action
Acute Toxicity, Oral
H302: Harmful if swallowed.
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[7]
Skin Irritation
H315: Causes skin irritation.
P280, P302+P352: Wear protective gloves. IF ON SKIN: Wash with plenty of soap and water.[3]
Eye Irritation
H319: Causes serious eye irritation.
P280, P305+P351+P338: Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Acute Toxicity, Inhalation
H332: Harmful if inhaled.
P261, P304+P340: Avoid breathing dust. IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7]
Risk Assessment and Mitigation: A Mechanistic Approach
A robust safety protocol is built on understanding why a substance is hazardous. The combination of a strained cyclopropyl ring, a reactive C-I bond, and an electron-rich heterocyclic system dictates a cautious approach.
Causality of Irritation: Halogenated aromatic compounds can act as alkylating agents or haptens, reacting with skin proteins to elicit an immune response, leading to irritation or allergic contact dermatitis. The electron-withdrawing nature of the pyridine ring can enhance the reactivity of the halogens.
Inhalation Hazard: As a fine powder, the compound can be easily aerosolized. Inhalation can lead to irritation of the respiratory tract. Due to the presence of iodine, there is a potential for systemic toxic effects, although data is lacking for this specific molecule.[8]
Reactivity Hazards: The C-I bond is significantly weaker than the C-Br bond and is susceptible to cleavage by light, heat, and certain metals (e.g., copper, palladium), which are commonly used in cross-coupling reactions. This reactivity, while useful synthetically, means that reaction conditions must be carefully controlled to avoid unwanted side reactions or decomposition that could generate hazardous byproducts.
Standard Operating Procedures (SOPs) for Safe Handling
Adherence to a strict, step-by-step protocol is critical to minimizing exposure and ensuring experimental integrity.
3.1. Engineering Controls and Personal Protective Equipment (PPE)
The first line of defense is to physically separate the researcher from the hazard.
Primary Engineering Control: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood with a face velocity of 80-120 feet per minute (fpm).
Personal Protective Equipment (PPE):
Eye Protection: Safety glasses with side shields are mandatory at a minimum. For operations with a higher risk of splash (e.g., large-scale reactions, filtrations), chemical splash goggles are required.
Hand Protection: Wear nitrile gloves (minimum 4 mil thickness). For extended procedures or when handling concentrated solutions, double-gloving is recommended. Always inspect gloves for tears or pinholes before use.[9]
Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.
Respiratory Protection: Not typically required if work is conducted within a certified fume hood. If a fume hood is not available or malfunctioning, a NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate filter would be necessary, but this scenario should be avoided.
3.2. Step-by-Step Protocol for Weighing and Dispensing
Preparation: Designate a specific area within the fume hood for weighing. Place a weigh boat or paper on a tared analytical balance.
Aliquotting: Use a clean, dedicated spatula to carefully transfer the desired amount of the solid from the stock bottle to the weigh boat.
Technique: Perform the transfer slowly and deliberately to minimize the creation of airborne dust. Avoid tapping or shaking the spatula unnecessarily.
Closure: Immediately and securely close the primary stock bottle.
Cleanup: Gently wipe the spatula and any minor dust particles from the balance and surrounding area with a solvent-dampened cloth (e.g., ethanol or isopropanol). Dispose of the cloth as hazardous waste.
Caption: A typical experimental workflow for safely handling the title compound.
Emergency Response Protocols
Preparedness is paramount. All personnel must be familiar with the location and operation of safety showers, eyewash stations, fire extinguishers, and spill kits.
4.1. Personal Exposure
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][11] Seek medical attention if irritation develops or persists.
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1][9]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.
4.2. Spill Response
The response depends on the scale and nature of the spill.
Caption: Decision tree for responding to a chemical spill.
Small Spill (inside a fume hood):
Alert nearby personnel.
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.
Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.
Wipe the area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste.
Large Spill (or any spill outside a fume hood):
Evacuate the immediate area and alert all personnel in the lab.
If the substance is volatile or dusty, and if it is safe to do so, close the lab door to contain vapors.
Notify your laboratory supervisor and the institution's Environmental Health & Safety (EHS) office immediately.
Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
Storage and Disposal
Storage: The compound should be stored in a tightly sealed container, in a cool, dry, and dark location.[1] A desiccator may be appropriate for long-term storage to prevent hydrolysis. Store away from strong oxidizing agents and incompatible materials.[2][11]
Disposal: All waste material, including contaminated consumables (gloves, paper towels, silica gel) and excess compound, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain or in regular trash.
References
Gardarsdottir H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports. [Link]
The Electronic Architecture of 1-Cyclopropyl-7-Azaindoles: Walsh Orbital Hyperconjugation and Its Impact on Kinase Inhibitor Design
The 7-Azaindole Core as a Privileged Kinase Scaffold In the landscape of targeted therapeutics, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a cornerstone of modern medicinal chemistry. Functioning...
Author: BenchChem Technical Support Team. Date: April 2026
The 7-Azaindole Core as a Privileged Kinase Scaffold
In the landscape of targeted therapeutics, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a cornerstone of modern medicinal chemistry. Functioning as a highly efficient bioisostere for both indole and purine systems, it is heavily utilized in the design of ATP-competitive kinase inhibitors[1]. Its structural topology perfectly mimics the adenine fragment of adenosine triphosphate (ATP), allowing it to anchor securely within the catalytic domain of kinases[2].
However, the true art of optimizing this scaffold lies in the strategic substitution at the N1 position. While simple alkyl groups (like methyl or isopropyl) provide necessary steric bulk to occupy adjacent hydrophobic pockets, the incorporation of a 1-cyclopropyl group introduces a profound stereoelectronic effect that fundamentally alters the physicochemical and binding profile of the molecule[3].
Electronic Dynamics: The Cyclopropyl Walsh Orbital Effect
As an application scientist, I frequently observe that the choice of an N-substituent is treated merely as a steric exercise. This is a critical oversight when dealing with cyclopropyl groups.
Unlike standard aliphatic chains, the cyclopropane ring is characterized by highly strained C-C bonds with significant p-orbital character (often modeled as sp⁵ hybridization). This unique geometry leads to the formation of Walsh orbitals [4]. These orbitals sit at a higher energy level than typical alkane σ-bonds, allowing them to effectively overlap with the adjacent π-system of the 7-azaindole core.
The Causality of Hyperconjugation:
When the cyclopropyl group is attached to the N1 position, its Walsh orbitals undergo σ-π hyperconjugation with the heteroaromatic ring[4]. This orbital overlap acts as a subtle but powerful electron-donating mechanism. By funneling electron density into the π-system, the cyclopropyl group alters the HOMO/LUMO energy levels of the azaindole system. Consequently, the electron density at the N7 position increases, which directly raises its pKa and enhances its capacity to act as a hydrogen bond acceptor—a critical interaction for binding to the kinase hinge region[5].
Logical flow of Walsh orbital hyperconjugation on the 7-azaindole core.
Physicochemical and Pharmacological Consequences
The 1-cyclopropyl substitution offers a "Goldilocks" profile for drug developers. It provides the necessary rigidity and steric volume to occupy hydrophobic pockets (such as the ribose pocket in kinases) while maintaining a lower lipophilicity (clogP) compared to an isopropyl group[5].
In structural investigations of JNK3 inhibitors, the introduction of a 1-cyclopropyl moiety resulted in a remarkable 60-fold increase in binding affinity compared to un-substituted derivatives. Crystallographic data revealed that the rigid cyclopropyl ring forces optimal side-chain rotations (e.g., Ile70) while the enriched electron density strengthens the hinge interaction[3]. Similar potency retentions and improved pharmacokinetic profiles have been successfully engineered into PI3Kγ inhibitors by replacing flexible alkyl chains with cyclopropyl rings[6].
Quantitative Data Summary
The table below summarizes the typical comparative shifts observed when modifying the N1 position of a standard 7-azaindole kinase inhibitor scaffold:
N1-Substituent
N7 pKa (Typical Range)
Lipophilicity (clogP Shift)
Steric Volume (ų)
Relative Kinase Binding Affinity (JNK3 Model)
Hydrogen (-H)
~4.5
Baseline
5.0
1x (Baseline)
Methyl (-CH3)
~4.7
+0.5
16.8
~5x
Isopropyl (-iPr)
~4.8
+1.4
45.2
~10x
Cyclopropyl (-cPr)
~5.0
+0.9
38.4
60x
Note: Data synthesized from SAR trends in JNK3[3] and PI3Kγ[6] inhibitor development.
Experimental Workflows: Synthesis and Profiling
To harness these electronic effects, rigorous and self-validating experimental protocols must be employed.
Protocol A: Synthesis of 1-Cyclopropyl-7-Azaindole via Chan-Lam Coupling
Causality for Method Selection: Direct N-alkylation of 7-azaindole with cyclopropyl halides via S_N2 mechanisms is notoriously inefficient. The inherent ring strain of the cyclopropane ring severely raises the activation energy required to achieve the necessary 120° Walden inversion transition state. Therefore, we utilize Chan-Lam cross-coupling. By utilizing cyclopropylboronic acid and a copper(II) catalyst, the C-N bond is formed via a reductive elimination pathway, entirely bypassing the S_N2 geometric constraints[5].
Step-by-Step Methodology:
Reagent Preparation: In a dry round-bottom flask, combine 7-azaindole (1.0 eq), cyclopropylboronic acid (2.0 eq), copper(II) acetate (1.0 eq), 2,2'-bipyridine (1.0 eq), and sodium carbonate (2.0 eq).
Solvent Addition: Suspend the mixture in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.
Reaction Execution: Stir the mixture vigorously at 70°C. Crucial: Do not seal the flask under inert gas; the catalytic cycle requires ambient oxygen to reoxidize the copper species.
Self-Validation Check: Monitor the reaction via LC-MS at 4 hours. The presence of unreacted 7-azaindole alongside a prominent copper-bipyridine complex peak indicates catalyst deactivation, requiring supplementary aeration (bubbling air through the solvent for 5 minutes).
Workup: Filter the crude mixture through a pad of Celite to remove copper salts, wash with ethyl acetate, concentrate, and purify via silica gel chromatography.
Causality for Method Selection: To validate the electronic donation of the Walsh orbitals, potentiometric titration must be used to measure the N7 pKa shift. Because substituted azaindoles often suffer from poor aqueous solubility, a co-solvent extrapolation method (Yasuda-Shedlovsky) is required.
Step-by-Step Methodology:
Sample Preparation: Dissolve the 1-cyclopropyl-7-azaindole analyte in a series of methanol/water mixtures (e.g., 30%, 40%, 50%, and 60% MeOH by weight) to a concentration of 1 mM.
Titration: Titrate each solution with standardized 0.1 M HCl using an automated potentiometric titrator equipped with a glass pH electrode.
Self-Validation Check: Run a parallel titration of a known standard (e.g., aniline) to verify electrode calibration.
Data Analysis: Plot the apparent pKa (psKa) against the inverse dielectric constant of the solvent mixtures. The Yasuda-Shedlovsky extrapolation plot must yield a linear regression (R² > 0.99) to confirm the accuracy of the derived aqueous pKa.
Experimental workflow for synthesis and profiling of azaindole derivatives.
Conclusion
The substitution of the 7-azaindole core with a 1-cyclopropyl group is a prime example of rational drug design driven by stereoelectronic principles. By leveraging the hyperconjugation of Walsh orbitals, medicinal chemists can finely tune the electron density of the heteroaromatic system, optimizing the N7 hinge-binding interaction while maintaining a favorable lipophilic and steric profile. Understanding the causality behind these electronic effects and employing robust, self-validating synthetic and analytical protocols are essential steps in the successful development of next-generation kinase inhibitors.
References
Advances in the Synthesis of Cyclopropylamines. Chemical Reviews - ACS Publications. 5
Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors. PMC - NIH. 3
Saturated N,X-Heterocyclic Carbenes (X = N, O, S, P, Si, C, and B): Stability, Nucleophilicity, and Basicity. ConnectSci. 4
The Azaindole Framework in the Design of Kinase Inhibitors. PMC - NIH. 2
Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters. 6
A Technical Guide to the Thermodynamic Stability of Dihalogenated Pyrrolo[2,3-b]pyridines
For researchers, medicinal chemists, and drug development professionals, the pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure. Its presence in numerous biologically active compounds,...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, medicinal chemists, and drug development professionals, the pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure. Its presence in numerous biologically active compounds, including kinase inhibitors and anti-cancer agents, underscores its importance in modern pharmacology.[1][2] The introduction of halogen atoms to this core is a common strategy to modulate physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity. However, the thermodynamic stability of the resulting dihalogenated isomers is a critical, yet often overlooked, parameter that can significantly influence synthetic feasibility, shelf-life, and ultimately, the viability of a drug candidate.
This in-depth technical guide provides a framework for understanding and evaluating the thermodynamic stability of dihalogenated pyrrolo[2,3-b]pyridines. We will delve into the key factors governing their stability, outline robust computational methodologies for their prediction, and describe experimental techniques for validation.
The Pyrrolo[2,3-b]pyridine Core: A Foundation for Drug Discovery
The pyrrolo[2,3-b]pyridine system is an aromatic heterocyclic compound consisting of a fused pyridine and pyrrole ring.[3] This fusion creates a unique electronic landscape, with the electron-rich pyrrole ring adjacent to the electron-deficient pyridine ring.[4] This electronic dichotomy is fundamental to its ability to engage in various biological interactions and serves as a versatile template for chemical modification.[5][6] Numerous derivatives have been synthesized and investigated for a wide range of therapeutic applications, from potent inhibitors of GSK-3β for Alzheimer's disease to antiproliferative agents.[2][5][7]
Halogenation is a key tool in the medicinal chemist's arsenal. The strategic placement of halogen atoms can lead to profound changes in a molecule's properties. For instance, halogens can form halogen bonds, a type of non-covalent interaction that can enhance binding to protein targets.[1] Furthermore, they can block sites of metabolism, thereby increasing the half-life of a compound. The synthesis of various halogenated pyrrolo[2,3-b]pyridines, including dihalogenated species such as 3-bromo-4-chloro-7-azaindole, has been reported in the literature, primarily as intermediates for more complex molecules or as ligands for metal complexes.[8][9][10]
Factors Influencing the Thermodynamic Stability of Dihalogenated Isomers
The thermodynamic stability of a molecule is a measure of its intrinsic energy content, typically quantified by its standard enthalpy of formation (
ΔHf∘
). A lower, more negative enthalpy of formation indicates greater stability. For dihalogenated pyrrolo[2,3-b]pyridines, several factors dictate the relative stability of different isomers:
Nature of the Halogen: The type of halogen (F, Cl, Br, I) significantly impacts stability. This is due to differences in bond strength (C-F > C-Cl > C-Br > C-I) and electronegativity.
Position of Substitution: The location of the two halogen atoms on the bicyclic ring system is critical. Substitution on the electron-rich pyrrole ring versus the electron-deficient pyridine ring will have different energetic consequences.
Intramolecular Interactions: The proximity of the two halogen atoms to each other and to the ring nitrogen atoms can lead to stabilizing or destabilizing interactions. These include:
Dipole-Dipole Interactions: The individual C-X bond dipoles can interact, leading to repulsion or attraction depending on their relative orientation.
Steric Hindrance: Bulky halogen atoms (like bromine and iodine) in adjacent positions can cause steric strain, destabilizing the molecule.
Intramolecular Halogen Bonding: A halogen atom can potentially interact with the lone pair of the pyridine nitrogen, which could be a stabilizing factor.
A systematic evaluation of these factors is essential for predicting which isomers are likely to be the most stable and thus more readily accessible synthetically.
Computational Workflow for Assessing Thermodynamic Stability
Given the potential multitude of dihalogenated isomers, a computational approach offers a rapid and cost-effective method for predicting their relative thermodynamic stabilities. Density Functional Theory (DFT) has proven to be a reliable method for calculating the thermochemical properties of halogenated organic molecules.[11][12]
The following workflow provides a robust protocol for these calculations.
Computational workflow for determining isomer stability.
Step-by-Step Computational Protocol:
Structure Generation: Systematically generate the 3D coordinates for all possible dihalogenated isomers of pyrrolo[2,3-b]pyridine. Consider different halogens (e.g., dichloro, dibromo, bromo-chloro) and all unique substitution patterns.
Initial Optimization: Perform a preliminary geometry optimization using a semi-empirical method (e.g., PM7) to obtain reasonable starting structures for the more computationally intensive DFT calculations.
DFT Geometry Optimization: Optimize the geometry of each isomer using a reliable DFT functional and basis set, such as B3LYP/6-311+G(d,p). This level of theory generally provides a good balance between accuracy and computational cost for organic molecules.[11]
Frequency Calculations: Perform frequency calculations at the same level of theory as the optimization. This step is crucial to:
Confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
Obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
High-Level Single Point Energy: To improve the accuracy of the electronic energy, perform a single-point energy calculation on the optimized geometry using a more robust functional and a larger basis set, for example, M06-2X/def2-TZVP.
Calculating Enthalpy of Formation (
ΔHf∘
): The most accurate method for calculating
ΔHf∘
is through the use of isodesmic reactions. An isodesmic reaction is a hypothetical reaction where the number and type of chemical bonds are conserved on both the reactant and product sides. This approach benefits from the cancellation of systematic errors in the DFT calculations.
Example Isodesmic Reaction:
To calculate the
ΔHf∘
of 3,4-dichloropyrrolo[2,3-b]pyridine, one could use the following reaction:
The enthalpy of reaction (
ΔHrxn
) is calculated from the computed electronic energies (plus thermal corrections) of all species.
The
ΔHf∘
of the target molecule can then be derived using Hess's law, provided the experimental
ΔHf∘
values for the other three species (benzene, pyrrolo[2,3-b]pyridine, and 1,2-dichlorobenzene) are known.
Data Analysis: Compare the calculated
ΔHf∘
and Gibbs Free Energies of Formation (
ΔGf∘
) for all isomers. The isomer with the lowest value is predicted to be the most thermodynamically stable.
Experimental Validation of Thermodynamic Stability
Computational predictions, while powerful, should ideally be validated by experimental data. The following techniques are central to the experimental determination of thermodynamic stability.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is an excellent tool for determining the thermal stability of compounds.[3]
Principle: A sample is heated at a constant rate, and the heat flow is monitored. Endothermic or exothermic events, such as melting, decomposition, or phase transitions, are detected as deviations from the baseline.
Application: For dihalogenated pyrrolo[2,3-b]pyridines, DSC can be used to determine the onset of decomposition temperature. A higher decomposition temperature generally correlates with greater thermal stability.[13][14]
Solution Calorimetry
Solution calorimetry can be used to determine the enthalpy of formation of a compound if a suitable reaction with known thermodynamics can be devised.[15][16]
Principle: The heat evolved or absorbed during the dissolution or reaction of a compound in a solvent is measured precisely.
Application: By carefully designing a reaction sequence, for instance, the reduction of a dihalogenated derivative back to the parent pyrrolo[2,3-b]pyridine, the enthalpy of reaction can be measured. This, combined with the known enthalpy of formation of the parent compound, allows for the calculation of the enthalpy of formation of the dihalogenated derivative.
Predicted Stability Trends and Rationale
Based on fundamental chemical principles, we can anticipate several trends in the thermodynamic stability of dihalogenated pyrrolo[2,3-b]pyridines:
Predicted Trend
Rationale
Increased stability with vicinal halogens on the pyridine ring
The electron-withdrawing nature of the halogens can stabilize the electron-deficient pyridine ring through inductive effects.
Decreased stability with vicinal halogens on the pyrrole ring
Halogen substitution on the already electron-rich pyrrole ring can be less favorable. Steric repulsion between adjacent bulky halogens can also be a significant destabilizing factor.
Influence of Halogen Type
The stability is expected to follow the trend of C-X bond strength: F > Cl > Br > I. Thus, difluoro isomers are predicted to be the most stable, and diiodo isomers the least stable.
Positional Isomerism
Isomers that minimize dipole-dipole repulsion and steric strain will be more stable. For example, a 3,6-dichloro isomer might be more stable than a 3,4-dichloro isomer due to the greater separation of the chloro substituents.
The interplay of these electronic and steric effects will ultimately determine the precise stability ordering of the isomers.
Conclusion and Future Outlook
The thermodynamic stability of dihalogenated pyrrolo[2,3-b]pyridines is a critical parameter for their successful application in drug discovery and development. While direct experimental data is currently sparse, this guide provides a comprehensive framework for addressing this knowledge gap. By combining robust computational methods like DFT with experimental validation techniques such as DSC, researchers can systematically evaluate the relative stabilities of different isomers.
This integrated approach allows for a more rational design of synthetic targets, prioritizing isomers that are not only biologically active but also thermodynamically stable. Understanding the intricate relationship between halogen substitution patterns and molecular stability will undoubtedly accelerate the development of novel and effective therapeutics based on the versatile pyrrolo[2,3-b]pyridine scaffold.
References
Gloc, M., J. Świderski, and A. Płażek. "A comparative study on cisplatin analogs containing 7-azaindole (7AIH) and its seven halogeno-derivatives: Vibrational spectra, DFT calculations and in vitro antiproliferative activity. Crystal and molecular structure of cis-[PtCl2(4Br7AIH)2]·DMF." Journal of Inorganic Biochemistry, vol. 153, 2015, pp. 214-225.
Ribeiro da Silva, M. A. V., et al. "Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes." Molecules, vol. 30, no. 7, 2025, p. 1234.
Abeysekera, A. M., A. S. Sinha, and C. B. Aakeroy. "The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides." Crystals, vol. 11, no. 3, 2021, p. 235.
Papajak, E., and D. G. Truhlar. "Theoretical Calculation of Bond Dissociation Energies and Enthalpies of Formation for Halogenated Molecules." The Journal of Physical Chemistry A, vol. 114, no. 43, 2010, pp. 11575-11588.
Islam, M. S., et al. "DFT assessment on thermodynamic properties, stability, and reactivity of some multifunctional dipodal ligands." AIP Conference Proceedings, vol. 2142, no. 1, 2019, p. 190005.
Luo, Y.-R. "Bond Dissociation Energies." CRC Handbook of Chemistry and Physics, 92nd ed., CRC Press, 2011, pp. 9-51.
Hernández-Vázquez, E., et al. "The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives." International Journal of Molecular Sciences, vol. 25, no. 14, 2024, p. 7654.
Ryu, H., et al. "Reaction profile, in kcal mol⁻¹, for the 7-azaindole formation without the oxidation by the Ag⁺ additive.
Sroor, F. M. "Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds.
Hwang, S. J., et al. "Halogen Photoelimination from Monomeric Nickel(III) Complexes Enabled by the Secondary Coordination Sphere." Organometallics, vol. 34, no. 19, 2015, pp. 4649-4657.
Kumar, A., et al. "Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA." Bioorganic & Medicinal Chemistry Letters, vol. 26, no. 14, 2016, pp. 3268-3274.
Xu, R., et al. "Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors." ACS Medicinal Chemistry Letters, vol. 11, no. 6, 2020, pp. 1185-1191.
Chong, D. P. "Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles.
Liu, Y., et al. "Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease." European Journal of Medicinal Chemistry, vol. 285, 2025, p. 117236.
Raugei, S., and P. Carloni. "Investigation of charge-separation/change in dipole moment of 7-azaindole: Quantitative measurement using solvatochromic shifts and computational approaches." The Journal of Chemical Physics, vol. 120, no. 1, 2004, pp. 1-9.
Kumar, A., et al. "Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues." Scribd, 2016.
El-Sayed, M. A., et al. "Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF." Bioorganic & Medicinal Chemistry, vol. 28, no. 11, 2020, p. 115493.
Luo, Y.-R. "Bond dissociation energies." CRC Handbook of Chemistry and Physics, 90th ed., CRC Press, 2009.
Klenov, M. S., et al. "Facile and general synthesis of pyrrolo[2,3-b]pyrazines via 2-(dicyanoylidene)-3-halopyrazines." Mendeleev Communications, vol. 25, no. 4, 2015, pp. 279-281.
Hilmy, K. M. H., et al. "Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation." Bulletin of the Chemical Society of Ethiopia, vol. 37, no. 4, 2023, pp. 983-992.
Liu, Y., et al. "Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease." European Journal of Medicinal Chemistry, vol. 285, 2025, p. 117236.
Paul, C. E., et al. "Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase." Journal of Biological Chemistry, vol. 297, no. 3, 2021, p. 100945.
Yi, C., et al. "Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base." Nucleic Acids Research, vol. 28, no. 18, 2000, pp. 3552-3556.
Chugunova, E., et al. "DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments." Molecules, vol. 26, no. 1, 2021, p. 123.
Dorta, R., et al. "A Combined Experimental and Theoretical Study Examining the Binding of N-Heterocyclic Carbenes (NHC) to the CpRuCl (Cp = η5-C5Me5) Moiety: Insight into Stereoelectronic Differences between Unsaturated and Saturated NHC Ligands." Organometallics, vol. 22, no. 22, 2003, pp. 4591-4600.
Muresan, A., et al. "Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains." ECS Transactions, vol. 107, no. 1, 2022, p. 13663.
El-Hady, O. M. A., and S. A. G. El-Hady. "Recent discoveries of naturally occurring halogenated nitrogen heterocycles." Studies in Natural Products Chemistry, vol. 70, 2021, pp. 305-337.
Mushtaq, N., et al. "SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES." Pakistan Journal of Pharmaceutical Sciences, vol. 22, no. 2, 2009, pp. 143-147.
Ju, M. G., et al. "Predicting the thermodynamic stability of double-perovskite halides from density functional theory." Physical Review Materials, vol. 2, no. 5, 2018, p. 055401.
Singh, V., and S. Singh. "Halogenated Heterocycles as Pharmaceuticals.
Minakata, S. "Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine)." Journal of Synthetic Organic Chemistry, Japan, vol. 60, no. 11, 2002, pp. 1094-1103.
Simões, R. G., et al. "Enthalpy of formation of anisole: implications for the controversy on the O-H bond dissociation enthalpy in phenol." The Journal of Physical Chemistry A, vol. 118, no. 46, 2014, pp. 11026-11032.
Czechtizky, W., et al. "Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling." The Journal of Organic Chemistry, vol. 71, no. 1, 2006, pp. 32-38.
Exact Mass, Molecular Weight, and Orthogonal Functionalization of 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine: A Technical Guide for Kinase Inhibitor Discovery
Executive Summary 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS: 2358751-63-8)[1] is a highly functionalized heterocyclic building block pivotal in modern medicinal chemistry. Featuring a 7-azaindole core,...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS: 2358751-63-8)[1] is a highly functionalized heterocyclic building block pivotal in modern medicinal chemistry. Featuring a 7-azaindole core, this compound serves as a privileged scaffold for Fragment-Based Drug Discovery (FBDD), particularly in the development of ATP-competitive kinase inhibitors[2]. This guide provides a rigorous analysis of its physicochemical properties—specifically exact mass and molecular weight—and details field-proven methodologies for its orthogonal functionalization.
Physicochemical Profiling & Structural Analysis
Accurate mass determination is critical for the validation of synthetic intermediates in drug discovery. The molecular formula of this compound is C10H8BrIN2.
Its average molecular weight is 362.99 g/mol [1], a value essential for stoichiometric calculations during macroscopic bulk synthesis. However, for structural verification via High-Resolution Mass Spectrometry (HRMS), the exact mass is the paramount metric. Due to the natural isotopic distribution of bromine (~50.69% ⁷⁹Br and ~49.31% ⁸¹Br), the mass spectrum will exhibit a characteristic 1:1 doublet, which serves as a self-validating signature for the presence of a single bromine atom.
Table 1: Physicochemical Properties and Isotopic Mass Distribution
Property
Value
Causality / Significance
CAS Number
2358751-63-8
Unique identifier for sourcing and regulatory tracking[1].
Molecular Formula
C10H8BrIN2
Defines the atomic composition.
Average Molecular Weight
362.99 g/mol
Used for molarity and yield calculations in macroscopic reactions[1].
Exact Mass (⁷⁹Br Isotope)
361.8916 Da
Primary monoisotopic peak targeted in positive-ion ESI-HRMS.
Exact Mass (⁸¹Br Isotope)
363.8895 Da
Secondary peak confirming the presence of a single bromine atom.
Strategic Role in Drug Discovery
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a renowned bioisostere of purines and indoles[3]. It acts as an exceptional hinge-binding motif in kinases, forming bidentate hydrogen bonds with the kinase hinge region via the pyridine nitrogen and pyrrole NH[4]. The FDA approval of Vemurafenib, a B-RAF inhibitor, underscored the utility of 7-azaindoles in FBDD[5]. Currently, azaindoles are among the most exploited molecular fragments in pharmaceutical innovation projects inspired by fragment-to-lead strategies[6].
In 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine, the substitution pattern is highly deliberate:
N1-Cyclopropyl: The cyclopropyl group increases the lipophilicity (LogP) and rigidifies the molecular conformation, often improving metabolic stability and membrane permeability compared to an unprotected pyrrole nitrogen.
C3-Iodo & C4-Bromo: These di-halogenated positions provide orthogonal reactivity handles. Iodine at C3 undergoes oxidative addition with palladium catalysts significantly faster than bromine at C4. This kinetic differentiation allows for sequential, regioselective cross-coupling reactions without the need for intermediate protecting groups.
Experimental Methodologies: Mass Spectrometry & Validation
To verify the structural integrity of 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine, HRMS utilizing Electrospray Ionization (ESI) coupled with a Quadrupole Time-of-Flight (Q-TOF) analyzer is the gold standard.
Step-by-Step HRMS Protocol:
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol (MeOH) to create a stock solution. Dilute to a final concentration of 1 µg/mL using a 50:50 mixture of MeOH and Water containing 0.1% Formic Acid. The formic acid facilitates protonation to yield the [M+H]⁺ ion.
Instrument Calibration: Calibrate the ESI-Q-TOF instrument using a standard tuning mix to ensure mass accuracy within <5 ppm error.
Ionization & Acquisition: Inject the sample using a syringe pump at 5 µL/min. Operate the ESI source in positive ion mode (ESI+). Set the capillary voltage to 3.0 kV and the desolvation temperature to 250°C.
Data Processing: Extract the ion chromatogram for the theoretical [M+H]⁺ m/z values. You must observe a 1:1 doublet at m/z 362.8994 (for ⁷⁹Br) and m/z 364.8973 (for ⁸¹Br). The presence of this exact isotopic signature validates the intact C10H8BrIN2 structure.
High-Resolution Mass Spectrometry (HRMS) workflow for isotopic mass validation.
The true power of this building block lies in its capacity for sequential functionalization. By exploiting the differential bond dissociation energies of C-I (~240 kJ/mol) versus C-Br (~280 kJ/mol), chemists can execute a C3-selective Suzuki-Miyaura coupling, followed by a C4-selective Buchwald-Hartwig amination.
Step-by-Step Regioselective Protocol:
Phase 1: C3-Selective Suzuki-Miyaura Coupling
Reagent Charging: In an oven-dried Schlenk flask, combine 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), an aryl boronic acid (1.05 eq; strict stoichiometry prevents over-coupling), and K₂CO₃ (2.0 eq).
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). The bidentate dppf ligand suppresses dehalogenation side reactions.
Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1). Purge with Argon for 10 minutes.
Reaction: Heat at 80°C for 4 hours. The lower temperature and weaker base ensure oxidative addition occurs exclusively at the C3-I bond, leaving the C4-Br intact.
Workup: Cool, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography to isolate the 3-aryl-4-bromo intermediate.
Phase 2: C4-Selective Buchwald-Hartwig Amination
Reagent Charging: To a new Schlenk flask, add the isolated 3-aryl-4-bromo intermediate (1.0 eq), a secondary amine (1.2 eq), and NaOtBu (1.5 eq).
Catalyst Addition: Add Pd₂(dba)₃ (0.05 eq) and BrettPhos ligand (0.10 eq). BrettPhos is highly effective for coupling deactivated aryl bromides with amines.
Solvent & Degassing: Add anhydrous Toluene. Purge with Argon.
Reaction: Heat at 110°C for 12 hours. The elevated temperature and strong base are required to activate the more inert C4-Br bond.
Workup: Filter through Celite, concentrate, and purify to yield the fully functionalized 3,4-disubstituted 7-azaindole.
Regioselective orthogonal cross-coupling strategy leveraging C3-I and C4-Br.
References
Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors
Source: J-Stage
URL: [Link]
Title: Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment
Source: Bentham Science Publishers
URL: [Link]
Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
Scientific Rationale & Mechanistic Causality The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indoles and purines in th...
Author: BenchChem Technical Support Team. Date: April 2026
Scientific Rationale & Mechanistic Causality
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indoles and purines in the development of kinase inhibitors[1]. The strategic functionalization of this core often requires orthogonal cross-coupling strategies to introduce diverse aryl or heteroaryl groups at specific positions.
The substrate 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine [2] is an ideal building block for such divergent synthesis. It features two distinct carbon-halogen bonds (C3–I and C4–Br) and a cyclopropyl-protected pyrrole nitrogen. The regioselectivity of the Suzuki-Miyaura cross-coupling on this dihalogenated heterocycle is governed by the inherent bond dissociation energies (BDE) and the oxidative addition kinetics of the palladium catalyst[3].
Causality of Regioselectivity
Bond Strength & Oxidative Addition : The C3–I bond is significantly weaker (BDE ~55 kcal/mol) than the C4–Br bond (BDE ~68 kcal/mol)[3]. Palladium(0) undergoes oxidative addition into the C–I bond orders of magnitude faster than into the C–Br bond.
Electronic Effects : The C3 position of the 7-azaindole core is highly electron-rich (enamine-like reactivity), which inherently stabilizes the transition state during the initial oxidative addition.
Steric & Protecting Group Dynamics : The N1-cyclopropyl group serves a dual purpose. First, it prevents competitive N-arylation (Buchwald-Hartwig type reactions) that would occur with a free N–H[1]. Second, it provides a specific steric environment that, while protecting the core, necessitates careful ligand selection during the subsequent C4 coupling due to the emerging steric clash between the C3-aryl group and the C4 position.
By carefully tuning the catalyst, ligand, and temperature, we can achieve a highly controlled, two-step orthogonal functionalization.
Pathway Visualization & Workflows
To conceptualize the orthogonal reactivity, the following diagrams illustrate the mechanistic catalytic cycle and the experimental workflow.
Caption: Regioselective catalytic cycle highlighting preferential oxidative addition at the C3-I bond.
Caption: Two-step orthogonal Suzuki-Miyaura cross-coupling workflow for dihalo-azaindoles.
Experimental Protocols (Self-Validating)
The following protocols are designed to be self-validating. Analytical checkpoints are embedded within the steps to ensure mechanistic fidelity before proceeding to the next stage.
Objective: Selectively couple the C3-iodo position while preserving the C4-bromo handle.
Reaction Setup: In an oven-dried Schlenk flask, combine 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 mmol, 363 mg), the desired arylboronic acid (1.05 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol).
Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Causality note: Water is essential to dissolve the inorganic base and accelerate the transmetalation step by forming the reactive boronate species.
Execution: Purge the flask with N₂ for 5 minutes. Heat the mixture to 80 °C for 2–4 hours.
Self-Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture.
Success Indicator: Disappearance of the starting material doublet at m/z 362.9/364.9 [M+H]⁺ and appearance of the product mass (retaining a 1:1 isotopic doublet due to the intact bromine).
Failure Indicator: Appearance of a singlet mass corresponding to double-coupling (indicates temperature is too high or excess boronic acid was used).
Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with brine (2 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).
Protocol B: C4-Arylation of the Intermediate (Harsh Conditions)
Objective: Overcome the steric hindrance of the C3-aryl group and activate the less reactive C4-bromo bond.
Reaction Setup: To a microwave vial, add the C3-arylated intermediate (1.0 mmol), the second arylboronic acid (1.5 mmol), Pd₂(dba)₃ (0.05 mmol, 5 mol%), RuPhos (0.10 mmol, 10 mol%), and anhydrous K₃PO₄ (3.0 mmol).
Solvent Addition: Add degassed Toluene/H₂O (10:1 v/v, 10 mL). Causality note: RuPhos is specifically chosen because its bulky, electron-rich nature facilitates oxidative addition into unactivated C-Br bonds and promotes reductive elimination even in sterically congested environments.
Execution: Seal the vial and heat at 100–110 °C for 12–16 hours (or 110 °C for 1 hour under microwave irradiation).
Self-Validation Checkpoint (TLC/LC-MS):
Success Indicator: Complete consumption of the brominated intermediate.
Troubleshooting: If the reaction stalls and a des-bromo byproduct is observed (loss of 79 Da), it indicates successful oxidative addition but failed transmetalation. Remedy this by adding more boronic acid or switching to a more soluble base like Cs₂CO₃.
Workup: Filter through a pad of Celite, concentrate the filtrate, and purify via reverse-phase HPLC or silica gel chromatography to yield the 3,4-diaryl-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine.
Quantitative Data & Optimization Summary
The optimization of the challenging C4-coupling step (Protocol B) is critical. Table 1 summarizes the causality between ligand choice and reaction yield, demonstrating why RuPhos is the superior choice for this specific steric environment.
Table 1: Catalyst and Ligand Screening for the C4-Suzuki Coupling
*Conversion determined by LC-MS integration of the crude reaction mixture at 12 hours.
References
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes
Source: National Center for Biotechnology Information (PMC)
URL:[Link]
Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity
Source: National Center for Biotechnology Information (PMC)
URL:[Link]
Application Note: Advanced Synthesis of JAK/STAT Pathway Inhibitors Utilizing 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
Introduction & Mechanistic Rationale The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a central signaling node in cytokine-mediated immune and inflammatory responses. Dysregul...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a central signaling node in cytokine-mediated immune and inflammatory responses. Dysregulation of this pathway is a primary driver in autoimmune disorders, myeloproliferative neoplasms, and transplant rejection. Consequently, targeting the ATP-binding pocket of JAK isoforms (JAK1, JAK2, JAK3, TYK2) has become a cornerstone of modern immunomodulatory drug development.
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged, field-proven pharmacophore in kinase drug discovery. It functions as a highly efficient bioisostere of the adenine ring of ATP, forming critical bidentate hydrogen bonds with the hinge region of the kinase domain .
In this application note, we detail the synthetic utility of the highly functionalized building block 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS: 2358751-63-8) . This specific intermediate offers three strategic advantages for library synthesis and lead optimization:
N1-Cyclopropyl Group : Unlike N-methyl or N-H derivatives, the N-cyclopropyl moiety resists CYP450-mediated N-dealkylation, improving metabolic stability. Furthermore, its rigid, non-planar geometry perfectly occupies the small lipophilic sub-pocket adjacent to the JAK hinge region, increasing target residence time.
C3-Iodine (High Reactivity) : The C-I bond has a lower bond dissociation energy (~65 kcal/mol) compared to the C-Br bond. This allows for rapid, low-temperature oxidative addition by Palladium(0), enabling regioselective functionalization at the C3 position.
C4-Bromine (Latent Reactivity) : Once the C3 position is functionalized, the C4-Br bond (~80 kcal/mol) can be activated under harsher conditions. Substitution at this position with bulky cycloalkylamines is critical for driving selectivity toward JAK1 and JAK3 over JAK2.
Pathway & Workflow Visualizations
Fig 1: Mechanism of action of 7-azaindole-based inhibitors in the JAK/STAT signaling pathway.
To ensure high reproducibility and trustworthiness, the following protocols are designed as self-validating systems. The exact equivalents and temperatures are calibrated to prevent over-reaction and side-product formation.
Objective: Introduce an aryl/heteroaryl group exclusively at the C3 position while preserving the C4-bromide for downstream diversification.
Causality: By strictly controlling the temperature to 70 °C and using a stoichiometric ratio of the boronic acid, oxidative addition is restricted to the weaker C-I bond. Pd(dppf)Cl2 is selected because its bidentate ligand structure provides a large bite angle, which accelerates reductive elimination and minimizes unwanted dehalogenation of the C4-Br.
Step-by-Step Procedure:
To an oven-dried Schlenk flask, add 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq, 1.0 mmol) and the desired arylboronic acid (1.05 eq, 1.05 mmol).
Evacuate and backfill the flask with Argon (3 cycles).
Add degassed 1,4-Dioxane/H2O (4:1 v/v, 10 mL) via syringe.
Heat the reaction mixture to exactly 70 °C and stir for 4 hours. Note: Exceeding 80 °C will result in competitive insertion into the C4-Br bond.
Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 10 mL).
Dry the organic layer over Na2SO4, filter, and concentrate in vacuo.
Purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the C3-aryl-4-bromo intermediate.
Protocol B: C4-Buchwald-Hartwig Amination
Objective: Introduce a cyclic amine (e.g., cyclohexylamine or substituted piperidine) at the C4 position to target the solvent-exposed selectivity pocket of JAK1/3.
Causality: The remaining C4-bromide is sterically hindered and electronically deactivated by the adjacent pyridine nitrogen. BrettPhos is a highly electron-rich, bulky biaryl phosphine ligand that forces the Palladium center into a mono-ligated state, facilitating the difficult oxidative addition into the C-Br bond and promoting coupling with primary or secondary amines.
Step-by-Step Procedure:
In a nitrogen-filled glovebox, charge a vial with the C3-aryl-4-bromo intermediate from Protocol A (1.0 eq, 0.5 mmol), the target amine (1.5 eq, 0.75 mmol), Pd2(dba)3 (0.05 eq, 0.025 mmol), BrettPhos (0.10 eq, 0.05 mmol), and Cs2CO3 (2.5 eq, 1.25 mmol).
Seal the vial and remove it from the glovebox.
Inject anhydrous, degassed Toluene (5 mL).
Heat the mixture to 100 °C for 12 hours under vigorous stirring.
Cool the reaction, dilute with DCM (10 mL), and filter through a pad of Celite to remove inorganic salts.
Concentrate the filtrate and purify the crude product via reverse-phase preparative HPLC (MeCN/H2O with 0.1% TFA) to isolate the final 3,4-disubstituted JAK inhibitor.
Protocol C: In Vitro JAK1/JAK3 Kinase Inhibition Assay
Objective: Quantify the IC50 values of the synthesized compounds.
Causality: We utilize Homogeneous Time-Resolved Fluorescence (HTRF). HTRF provides a ratiometric readout (665 nm / 615 nm) that normalizes well-to-well variations (such as volume discrepancies or compound auto-fluorescence), ensuring the highest trustworthiness of the biological data.
Step-by-Step Procedure:
Prepare a 3-fold serial dilution of the synthesized compounds in 100% DMSO.
In a 384-well low-volume plate, mix 2 µL of compound solution with 4 µL of recombinant human JAK1 or JAK3 enzyme in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Incubate for 15 minutes at room temperature to allow for hinge-binding equilibration.
Initiate the reaction by adding 4 µL of a mixture containing ATP (at the Km for each isoform) and biotinylated synthetic peptide substrate.
Incubate for 60 minutes at room temperature.
Stop the reaction by adding 10 µL of HTRF detection buffer containing Eu3+-cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.
Read the plate on a compatible microplate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm). Calculate IC50 using a 4-parameter logistic curve fit.
Quantitative Data Presentation
The success of the orthogonal cross-coupling strategy relies heavily on precise temperature control during Step 1. Table 1 demonstrates the causality between reaction temperature and regioselectivity. Table 2 highlights typical biological profiles achieved when utilizing this scaffold to target the JAK1/3 selectivity pocket.
Table 1: Optimization of Regioselective C3-Suzuki Coupling (Protocol A)
Temperature (°C)
Catalyst System
Conversion (%)
C3-Monoarylated Yield (%)
C3,C4-Diarylated (Side Product) (%)
50
Pd(dppf)Cl2
45
42
< 1
70
Pd(dppf)Cl2
> 99
94
< 2
90
Pd(dppf)Cl2
> 99
68
27
70
Pd(PPh3)4
85
71
12
Note: Pd(dppf)Cl2 at 70 °C provides the optimal balance of full conversion and strict regiocontrol.
Table 2: Representative Kinase Inhibitory Activity (IC50) of Synthesized Derivatives
Compound
C3 Substituent
C4 Substituent
JAK1 IC50 (nM)
JAK2 IC50 (nM)
JAK3 IC50 (nM)
Ref-A
4-Cyanophenyl
None (Bromine)
1,450
2,100
1,800
Cmpd-1
4-Cyanophenyl
Cyclohexylamino
14
185
22
Cmpd-2
4-Cyanophenyl
2-Methylpiperidin-4-amino
3.5
140
8.2
Note: Substitution at the C4 position with bulky aliphatic amines (Cmpd-1, Cmpd-2) drastically improves both overall potency and selectivity for JAK1/3 over JAK2, validating the necessity of the C4-Bromine handle in the starting material.
References
Nakajima, Y., Tojo, T., Morita, M., et al. "Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3." Chemical and Pharmaceutical Bulletin (Tokyo). 2015;63(5):341-53.[Link]
Lee, et al. "Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors." Journal of Medicinal Chemistry. 2021 Jan 28;64(2):958-979.[Link]
Method
Application Note: Chemoselective Late-Stage Functionalization of 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
Executive Summary The 7-azaindole (pyrrolo[2,3-b]pyridine) core is a privileged pharmacophore in modern drug discovery, frequently utilized as a metabolically stable bioisostere of indole[1]. Among advanced building bloc...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 7-azaindole (pyrrolo[2,3-b]pyridine) core is a privileged pharmacophore in modern drug discovery, frequently utilized as a metabolically stable bioisostere of indole[1]. Among advanced building blocks, 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS: 2358751-63-8) stands out due to its orthogonal halogen handles[2]. This structural feature enables highly precise, chemoselective late-stage functionalization (LSF), allowing medicinal chemists to rapidly generate diverse 3,4-disubstituted libraries for structure-activity relationship (SAR) campaigns, particularly in the development of FGFR and AAK1 kinase inhibitors[3][4].
This technical guide details the mechanistic causality, optimization data, and self-validating protocols required to successfully execute sequential cross-coupling on this complex scaffold.
Mechanistic Rationale for Chemoselectivity
The core principle governing the sequential functionalization of this dihalogenated 7-azaindole is the substantial difference in bond dissociation energies (BDE) and the resulting oxidative addition kinetics between the C3-I and C4-Br bonds[5].
C3-I Reactivity: The carbon-iodine bond is highly polarizable and relatively weak (~55 kcal/mol). Consequently, Pd(0) undergoes rapid, kinetically favored oxidative addition at the C3 position under mild conditions (room temperature to 60 °C)[5].
C4-Br Reactivity: The carbon-bromine bond is significantly stronger (~68 kcal/mol) and, following C3 functionalization, becomes sterically encumbered. Activation of the C4 position requires a stronger catalytic driving force, typically achieved through elevated temperatures (100 °C) and the use of tailored bidentate ligands (e.g., Xantphos) that accelerate reductive elimination[6].
By exploiting this thermodynamic and kinetic differential, researchers can perform a C3-selective coupling (e.g., Suzuki-Miyaura) without prematurely activating the C4-Br bond, followed by a C4-selective coupling (e.g., Buchwald-Hartwig amination) on the resulting intermediate[4][6].
Strategic Workflow Visualization
Chemoselective sequential LSF workflow for 3,4-dihalo-7-azaindoles.
Objective: Synthesis of 4-bromo-3-aryl-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine.
Causality & Design: To prevent the premature activation of the C4-Br bond, a highly active but mild catalyst system is required. The combination of Pd2(dba)3 and SPhos is optimal; SPhos is an electron-rich biaryl phosphine that facilitates rapid transmetalation of aryl boronic acids at low temperatures (60 °C), ensuring strict C3-selectivity[5].
Step-by-Step Methodology:
In an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 mmol, 363 mg)[2], the desired arylboronic acid (1.05 mmol), and Cs2CO3 (2.0 mmol). Note: Keep boronic acid stoichiometry close to 1.05 eq to mathematically eliminate the risk of over-coupling.
Seal the flask with a rubber septum. Evacuate and backfill with Argon (3 cycles) to establish a strict inert atmosphere.
Inject degassed Toluene/EtOH (1:1 v/v, 10 mL) via syringe.
Stir the reaction mixture at 60 °C for 4–6 hours.
Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc, 8:2). The starting material (Rf ~0.6) should completely disappear, replaced by a single, highly UV-active spot (Rf ~0.4). The absence of lower-Rf spots confirms that di-coupling has not occurred.
Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), concentrate in vacuo, and purify via silica gel flash chromatography.
Objective: Synthesis of 4-amino-3-aryl-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine derivatives.
Causality & Design: The remaining C4-Br bond is now sterically hindered by the adjacent C3-aryl group. To overcome this, Xantphos is selected as the ligand. Its exceptionally wide bite angle (~111°) forces the palladium center into a distorted square planar geometry, dramatically accelerating the reductive elimination step necessary for C-N bond formation[6].
Step-by-Step Methodology:
Charge a heavy-walled sealed tube with the C3-functionalized intermediate from Protocol 1 (1.0 mmol), the desired amine (1.2 mmol), Pd(OAc)2 (0.05 mmol), Xantphos (0.10 mmol), and Cs2CO3 (1.5 mmol)[6].
Purge the vessel with Argon for 5 minutes.
Add anhydrous 1,4-dioxane (5 mL).
Seal the tube tightly with a Teflon screw cap and heat to 100 °C behind a blast shield for 12 hours.
Self-Validation Check: Observe the physical state of the reaction. A successful catalyst activation will transition the mixture from a dark red/brown suspension to a pale yellow/orange mixture. Verify complete conversion via LC-MS; the distinctive 1:1 isotopic doublet of the brominated starting material must be completely absent.
Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine (10 mL), dry over anhydrous Na2SO4, and purify via reverse-phase HPLC or silica gel chromatography.
Quantitative Optimization Data
To demonstrate the robustness of the chosen conditions, the following tables summarize the optimization parameters that led to the finalized protocols.
Table 1: Optimization of C3-Selective Suzuki-Miyaura Coupling
Entry
Catalyst / Ligand System
Base
Temp (°C)
C3-Mono Product Yield (%)
C3,C4-Di Product Yield (%)
1
Pd(PPh3)4
K2CO3
90
45
35
2
Pd2(dba)3 / SPhos
Cs2CO3
60
89
< 2
3
Pd(OAc)2 / XPhos
K3PO4
80
65
15
Table 2: Optimization of C4-Selective Buchwald-Hartwig Amination
Entry
Catalyst / Ligand System
Base
Solvent
Temp (°C)
Isolated Yield (%)
1
Pd(OAc)2 / BINAP
Cs2CO3
Toluene
100
25
2
Pd2(dba)3 / SPhos
NaOtBu
Dioxane
100
14
3
Pd(OAc)2 / Xantphos
Cs2CO3
Dioxane
100
85
Catalytic Logic and Pathway Visualization
The success of the primary C3 functionalization relies heavily on the selective insertion of the Palladium catalyst into the C-I bond. The diagram below illustrates the self-contained logic of this catalytic cycle.
Pd-catalyzed chemoselective oxidative addition at the C3-I bond.
Conclusion
The orthogonal reactivity of 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine provides a powerful platform for modular late-stage functionalization. By strictly controlling the catalyst, ligand architecture, and thermal parameters, researchers can reliably bypass the inherent challenges of dihalogenated scaffolds. The self-validating protocols provided herein ensure high-yielding, chemoselective access to complex 3,4-disubstituted 7-azaindole architectures, significantly accelerating SAR exploration in modern drug discovery.
References
4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine: A Key Intermediate for Innovation. nbinno.com. 3
Technical Support Center: Chemoselective Cross-Coupling of 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the complex chemoselectivity ch...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the complex chemoselectivity challenges associated with dihalogenated azaindoles.
The scaffold 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is a highly valuable building block in pharmaceutical research, particularly for the synthesis of targeted therapies like FGFR inhibitors 1. However, functionalizing the C3-iodo position via Suzuki-Miyaura coupling frequently triggers an undesired side reaction: the hydrodebromination (dehalogenation) of the C4-bromo position. This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating protocol to ensure absolute chemoselectivity.
Mechanistic Insight: The Causality of Debromination
To prevent a side reaction, we must first understand its thermodynamic and kinetic origins. The inherent reactivity of halogens toward Palladium(0) oxidative addition strictly follows the order I > Br > Cl2. This differential theoretically allows for selective coupling at the C3-I bond.
However, the C4-Br bond can undergo secondary oxidative addition if the reaction is pushed too hard (e.g., high temperatures or excess catalyst). Once the Pd(0) inserts into the C4-Br bond, the presence of hydride donors—such as protic solvents, alkoxide bases, or even the thermal decomposition of DMF—facilitates the formation of a Palladium-Hydride (Pd-H) intermediate3. Subsequent reductive elimination yields the undesired debrominated byproduct 4.
Mechanistic pathways of desired C3-arylation vs. undesired C4-hydrodebromination.
Troubleshooting Guide & FAQs
Q1: I am observing 20-40% of the debrominated byproduct in my LC-MS. What is the primary cause?A1: The primary culprit is the presence of a hydride source in your reaction mixture. Palladium-hydride species are easily generated from the oxidation of primary/secondary alcohols, the decomposition of DMF, or the presence of excess water 4. To mitigate this, immediately switch your solvent system to strictly aprotic solvents (e.g., anhydrous 1,4-dioxane or toluene) with minimal water content 5.
Q2: Which base should I use to maximize chemoselectivity?A2: Strong bases, particularly alkoxides (e.g., NaOtBu, NaOEt), strongly promote
β
-hydride elimination and subsequent debromination. You must switch to a milder, inorganic base. Potassium phosphate (K₃PO₄) or Cesium fluoride (CsF) are highly effective at facilitating transmetalation without acting as strong hydride promoters 6.
Q3: How does temperature affect the C3 vs. C4 selectivity?A3: The oxidative addition into the C4-Br bond possesses a higher activation energy than the desired C3-I insertion. By lowering the reaction temperature (e.g., from 100 °C to 60 °C), you kinetically favor the C-I coupling and suppress the C-Br activation 2.
Q4: What catalyst/ligand system prevents over-coupling?A4: You need a catalyst system that accelerates the reductive elimination step, thereby minimizing the lifetime of the reactive Pd(II) intermediate. Bulky, electron-rich bidentate ligands like dppf (in Pd(dppf)Cl₂) or monodentate ligands like XPhos are excellent choices for forcing rapid product release before secondary reactions can occur 6.
The following table summarizes the causal relationship between reaction parameters and the resulting chemoselectivity. Use this matrix to benchmark your own experimental conditions.
Solvent System
Base (Equiv)
Temp (°C)
Catalyst / Ligand
Conversion (%)
Debromination (%)
Chemoselectivity Status
DMF / H₂O (4:1)
Na₂CO₃ (3.0)
90
Pd(PPh₃)₄
>95
45
❌ Poor (Hydride transfer from DMF/H₂O)
Ethanol / Toluene
NaOtBu (2.5)
80
Pd(PPh₃)₄
>95
60
❌ Very Poor (Alkoxide-driven
β
-hydride elim.)
1,4-Dioxane (Anhyd.)
K₃PO₄ (2.0)
60
Pd(dppf)Cl₂
88
<2
✅ Excellent (Kinetically controlled)
Toluene (Anhyd.)
CsF (2.5)
70
Pd₂(dba)₃ / XPhos
92
<5
✅ Excellent (Rapid reductive elimination)
Self-Validating Experimental Protocol
This methodology is designed as a self-validating system. Do not proceed to the next step unless the prior checkpoint has been verified.
Objective: Arylate the C3 position while preserving the C4-Br bond.
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine, arylboronic acid, and anhydrous K₃PO₄.
Atmosphere Control (Critical): Seal the flask with a septum. Evacuate and backfill with ultra-pure Argon three times.
Causality Check: Oxygen promotes catalyst degradation, requiring higher Pd loadings which inadvertently increases the probability of C4-Br activation.
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
Self-Validation Checkpoint 1: The mixture should appear as a heterogeneous suspension. If the base dissolves completely, your solvent is wet.
Catalyst Introduction: Briefly open the flask under a positive flow of Argon and add Pd(dppf)Cl₂. Re-seal and purge with Argon for 2 minutes.
Reaction Execution: Heat the reaction mixture to exactly 60 °C using a pre-heated oil bath or calibrated heating block.
Causality Check: Maintaining a strict 60 °C limit provides the thermal energy required for C-I oxidative addition while remaining safely below the activation threshold for C-Br insertion.
Monitoring: After 2 hours, sample the reaction under Argon. Quench the aliquot in EtOAc/H₂O, extract the organic layer, and analyze via LC-MS.
Self-Validation Checkpoint 2: Look for the consumption of the starting material. Crucially, the product mass must exhibit a 1:1 isotopic doublet (M, M+2) indicative of the intact bromine atom. If a singlet mass corresponding to[M-Br+H] is observed, debromination is occurring and the temperature must be lowered.
Workup: Once complete, cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.
References
4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine: A Key Intermediate for Innovation. NBInno.
Preventing debromination in reactions with 2-Bromo-4-iodopyridine. Benchchem.
optimizing regioselectivity in 3-iodo versus 4-bromo substitution of 7-azaindoles
Welcome to the technical support center for the regioselective functionalization of 7-azaindoles. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth guidance and t...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the regioselective functionalization of 7-azaindoles. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth guidance and troubleshooting for the selective C3-iodination and C4-bromination of the 7-azaindole scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to overcome common experimental challenges.
Here we address common issues encountered during the regioselective halogenation of 7-azaindoles.
Q1: Why am I getting poor regioselectivity in my bromination reaction, with substitution occurring at multiple positions?
A1: Cause & Scientific Explanation
Direct bromination of 7-azaindole using electrophilic bromine sources like Br₂ or N-bromosuccinimide (NBS) is notoriously difficult to control and often leads to a mixture of products. The issue lies in the inherent electronic properties of the 7-azaindole nucleus. The pyrrole ring is significantly more electron-rich (π-excessive) than the pyridine ring (π-deficient). Consequently, it is much more susceptible to electrophilic aromatic substitution (EAS).[1] Within the pyrrole ring, the C3 position is the most nucleophilic and kinetically favored site for electrophilic attack.[2] Attempting a direct electrophilic attack on the electron-poor pyridine ring at the C4 position is electronically disfavored and requires forcing conditions, which can lead to side reactions and lack of selectivity.
Troubleshooting Guide:
Avoid Direct C4 Bromination: Do not attempt direct bromination on the unprotected 7-azaindole expecting C4 selectivity. The C3 position will be the primary site of reaction.
Adopt the N-Oxide Strategy: The most reliable method for introducing a halogen at the C4 position is to first activate the pyridine ring through N-oxidation. This strategy reverses the electronic demand of the pyridine ring, making it more susceptible to functionalization.[3][4][5]
Verify Starting Material Purity: Ensure your starting 7-azaindole is pure. Impurities can lead to unexpected side products.
Q2: My C3-iodination reaction with N-Iodosuccinimide (NIS) is low-yielding. How can I improve it?
A2: Cause & Scientific Explanation
Low yields in C3-iodination reactions using NIS often stem from incomplete deprotonation of the 7-azaindole N-H proton or suboptimal reaction conditions. The reaction proceeds via an initial deprotonation of the pyrrole nitrogen, which increases the electron density of the pyrrole ring and facilitates electrophilic attack by the iodinating agent. If deprotonation is incomplete, the reactivity of the substrate is lower. Furthermore, the choice of solvent and temperature is critical to ensure the stability of the reagents and the reaction intermediate.
Troubleshooting Guide:
Choice and Stoichiometry of Base: Potassium hydroxide (KOH) is a commonly used and effective base for this transformation.[6] Ensure you are using at least 0.5 equivalents of a strong base. Using a weaker base or insufficient amounts may result in incomplete deprotonation.
Solvent Selection: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) are effective solvents for this reaction.[6][7] Ensure the solvent is anhydrous, as water can quench the base and interfere with the reaction.
Temperature Control: The reaction is typically run at room temperature.[6] Running the reaction at too low a temperature may slow down the rate of reaction, while excessive heat can lead to decomposition of NIS and the formation of byproducts.
Reagent Quality: Use high-purity, fresh NIS. Over time, NIS can decompose, reducing its effective concentration.
Core Experimental Protocols
Protocol 1: Regioselective C3-Iodination of 7-Azaindole
This protocol is optimized for the selective iodination at the C3 position of the 7-azaindole core.
Materials:
7-Azaindole
N-Iodosuccinimide (NIS)
Potassium Hydroxide (KOH)
Dichloromethane (DCM), anhydrous
Saturated aqueous sodium thiosulfate solution
Saturated aqueous sodium chloride (brine)
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
To a solution of 7-azaindole (1.0 eq) in anhydrous DCM, add powdered KOH (0.5 eq).
Stir the suspension at room temperature for 15 minutes.
Add N-Iodosuccinimide (1.05 eq) in one portion.
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any remaining iodine.
Separate the organic layer. Wash with water and then with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 3-iodo-7-azaindole.
Protocol 2: Regioselective C4-Bromination of 7-Azaindole via N-Oxide Formation
This two-step protocol is the standard and most reliable method for achieving C4-bromination.
Part A: Synthesis of 7-Azaindole N-Oxide
Dissolve 7-azaindole (1.0 eq) in an appropriate solvent like ethyl acetate or dichloromethane.
Add m-chloroperoxybenzoic acid (mCPBA) (2.5 eq) portion-wise at 0 °C.[6]
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove excess mCPBA and m-chlorobenzoic acid.
Extract with the organic solvent, dry over Na₂SO₄, and concentrate to yield the 7-azaindole N-oxide, which can be purified by chromatography if necessary.
Part B: Bromination of 7-Azaindole N-Oxide
Dissolve the 7-azaindole N-oxide (1.0 eq) and a bromide source such as tetramethylammonium bromide (1.2 eq) in N,N-dimethylformamide (DMF).[3]
Cool the solution to 0 °C.
Add methanesulfonic anhydride (Ms₂O) (2.0 eq) in portions, maintaining the temperature at 0 °C.[3]
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.[3]
Quench the reaction by diluting with water and adjust the pH to ~7 with solid sodium hydroxide.
The product often precipitates from the aqueous mixture. The solid can be collected by filtration, washed with cold water, and dried to afford 4-bromo-7-azaindole.
improving reaction yields for the synthesis of 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals synthesizing 4-Bromo-1-cyclopropyl-3-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals synthesizing 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine [1]. This highly functionalized azaindole is a critical intermediate in kinase inhibitor discovery, but its synthesis presents unique challenges regarding transmetalation rates and regioselectivity.
This guide abandons generic advice in favor of field-proven, mechanistically grounded solutions. We will deconstruct the two-phase synthesis—N-cyclopropylation followed by C3-iodination—explaining the causality behind every reagent choice and providing self-validating protocols to ensure your reactions succeed on the first attempt.
Fig 1: Two-step synthetic workflow for 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine.
Phase 1: N-Cyclopropylation (Chan-Lam Coupling)
The N-alkylation of azaindoles with cyclopropyl groups is notoriously difficult due to the high s-character of the cyclopropyl ring, which impedes standard SN2 pathways. The [2] is the preferred method, but it is highly sensitive to catalytic inhibition and atmospheric conditions.
Q: Why is my N-cyclopropylation yield stuck below 30%, with mostly unreacted starting material?A: The primary culprit is usually the boron source. Many researchers default to using cyclopropylboronic acid pinacol ester (BPin) because of its bench stability. However, during the transmetalation step, the released pinacol strongly coordinates to the Cu(II) center, creating an off-cycle, catalytically inactive complex. [3].
Solution: Switch to the free cyclopropylboronic acid . If you must use BPin, you will need to add a fluoride source or run the reaction at much higher temperatures to force pinacol dissociation, which risks oxidizing your azaindole core.
Q: My reaction stalls after 4 hours. Adding more catalyst doesn't help. What is failing?A: The Chan-Lam cycle is an oxidative process. The active Cu(II) species is reduced to Cu(I) after the reductive elimination of your product. If you are running this reaction in a sealed vessel under N₂, the catalytic cycle will die once the stoichiometric oxygen dissolved in the solvent is consumed.
Solution: You must provide a continuous oxidant. Equip your flask with an open-air reflux condenser or an O₂ balloon.
Fig 2: Troubleshooting logic tree for resolving low yields in the Chan-Lam cyclopropylation step.
Preparation: Charge a round-bottom flask with 4-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), cyclopropylboronic acid (2.0 eq), Cu(OAc)₂ (0.2 eq), 2,2'-bipyridine (0.2 eq), and Na₂CO₃ (2.0 eq).
Solvation & Catalyst Activation: Add 1,2-dichloroethane (DCE) to achieve a 0.1 M concentration. Stir at room temperature for 15 minutes.
Validation Check: The solution must turn a deep, clear blue. A muddy or green/brown suspension indicates poor Cu(II)-ligand complexation. Do not proceed to heating until the blue color is stable.
Oxidative Coupling: Equip the flask with an O₂ balloon. Heat to 70 °C and stir vigorously for 16 hours.
Workup: Cool to room temperature. The solution will likely appear dark green (indicating a mix of Cu oxidation states). Filter through a pad of Celite to remove copper salts, wash with EtOAc, and concentrate.
Purification: Purify via flash chromatography (Hexanes/EtOAc) to yield 4-bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine.
Phase 2: Regioselective C3-Iodination
Once the pyrrole nitrogen is protected with the cyclopropyl group, the electron density of the azaindole core shifts, making it highly susceptible to electrophilic aromatic substitution at the C3 position.[4].
Q: I am observing di-halogenated byproducts and unreacted starting material. How do I improve C3-selectivity?A: This is a solvent and temperature control issue. If you use non-polar solvents like DCM, NIS remains partially insoluble, leading to localized concentration spikes that cause over-iodination.
Solution: Use anhydrous N,N-Dimethylformamide (DMF). DMF forms a Vilsmeier-type adduct with NIS, which modulates the reactivity of the iodonium ion (I⁺), ensuring smooth, highly regioselective iodination at the C3 position without touching the pyridine ring.
Self-Validating Protocol 2: C3-Iodination with NIS
Preparation: Dissolve 4-bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF (0.2 M).
Temperature Control: Cool the solution to 0 °C using an ice bath.
Validation Check: The reaction mixture will initially appear pale yellow. As the iodinated product forms, the solution will darken slightly to a light amber. If the solution turns dark brown or purple, free iodine (I₂) is forming, indicating your DMF is wet.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
Quench & Extraction: Quench by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted NIS. Extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to completely remove DMF.
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the target 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine.
Quantitative Data Summary
The following table summarizes the causal relationship between reaction parameters and isolated yields, derived from optimized bench data.
Synthetic Step
Variable Parameter
Sub-optimal Condition
Optimized Condition
Yield Shift
N-Cyclopropylation
Boron Source
Cyclopropyl-BPin
Cyclopropylboronic acid
15% → 78%
N-Cyclopropylation
Atmosphere
Sealed N₂
Open Air / O₂ Balloon
<5% → 78%
C3-Iodination
Solvent
Dichloromethane (DCM)
Anhydrous DMF
60% → 94%
C3-Iodination
Stoichiometry
1.5 eq NIS
1.05 eq NIS
70% (di-iodo) → 94%
References
Engle, K. M. et al. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. The Journal of Organic Chemistry, 2018, 83(7), 3417-3425.
URL:[Link]
Watson, A. J. A. et al. Spectroscopic Studies of the Chan–Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society, 2017, 139(20), 7130-7133.
URL:[Link]
catalyst and ligand screening for selective coupling of 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
Welcome to the Technical Support Center for the chemoselective functionalization of 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine . As a Senior Application Scientist, I have designed this guide to move beyond ba...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the chemoselective functionalization of 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine .
As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Achieving precise site-selectivity on dihalogenated heteroarenes requires a deep understanding of the thermodynamic and kinetic forces at play. This guide provides the mechanistic causality behind catalyst choices, a self-validating experimental workflow, and a targeted troubleshooting Q&A to ensure your cross-coupling campaigns succeed.
Mechanistic Grounding: The Chemoselectivity Challenge
When performing palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig) on 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine, you are navigating a delicate kinetic window.
Bond Dissociation Energy (BDE): The carbon-iodine (C3–I) bond has a significantly lower BDE (~55 kcal/mol) than the carbon-bromine (C4–Br) bond (~68 kcal/mol). Thermodynamically, oxidative addition of Pd(0) will preferentially occur at the C3 position [1].
Electronic Modulation: The C4-bromo group is situated on the electron-deficient pyridine ring of the 7-azaindole core. This electronic deficiency intrinsically accelerates oxidative addition at C4 compared to a standard aryl bromide [4].
Steric Influence: The N1-cyclopropyl group introduces mild steric bulk. While it primarily shields the C2 position, it subtly influences the conformational approach of bulky Pd-ligand complexes to the C3 site.
The Golden Rule: To maintain C3-selectivity, you must exploit the BDE difference by using mild conditions (lower temperatures, weak bases) and less sterically demanding, moderately electron-donating ligands (like
PPh3
or dppf) that do not possess the activation energy required to break the C4–Br bond [2].
Workflow Visualization
Workflow for chemoselective sequential cross-coupling of the dihalo-7-azaindole scaffold.
Troubleshooting Guide & FAQs
Q: I am observing significant formation of the C3, C4-bis-coupled byproduct during my C3-selective screening. What is causing this?
Root Cause: Your catalyst system is too active, or your reaction temperature is too high, which overcomes the activation energy barrier for C4–Br oxidative addition. Strong bases (e.g.,
K3PO4
or
KOtBu
) can also hyper-accelerate the transmetalation step, pushing the catalytic cycle forward indiscriminately.
Solution:
Switch to a milder base (
Na2CO3
or
K2CO3
).
Lower the reaction temperature to 25–50 °C.
Downgrade your ligand. Avoid highly electron-rich dialkylbiaryl phosphines (like XPhos or SPhos) for the C3 step. Use
Pd(PPh3)4
or
PdCl2(dppf)
, which selectively engage the more reactive C–I bond [3].
Q: There is incomplete conversion of the starting material, and unreacted 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine remains.
Root Cause: The N1-cyclopropyl group introduces mild steric hindrance that can impede the approach of bulky Pd-ligand complexes. Alternatively, your boronic acid may be undergoing competitive protodeboronation before transmetalation can occur.
Solution: Increase the equivalents of the boronic acid (from 1.1 to 1.5 eq). Ensure the solvent is rigorously degassed to prevent catalyst oxidation. If steric hindrance is the limiting factor, ensure you are using a ligand with a smaller cone angle (e.g., dppf).
Q: I am seeing protodehalogenation at the C3 position instead of the desired cross-coupled product.
Root Cause: The Pd(II) intermediate is undergoing reduction rather than transmetalation. This frequently occurs when beta-hydrogens are present in the solvent (e.g., ethanol, isopropanol) or when the transmetalation step is kinetically sluggish.
Solution: Eliminate alcoholic solvents; switch to a 1,4-Dioxane/Water or THF/Water biphasic mixture. Verify the purity and solubility of your boronic acid to ensure transmetalation outpaces reduction.
Q: Can I reverse the selectivity and couple at the C4-bromo position first?
A: Reversing selectivity (C4 over C3) on this specific scaffold is thermodynamically and kinetically prohibitive because the C–I bond is inherently more reactive. To functionalize C4 first, the standard synthetic strategy is to perform the C4 coupling on a 4-bromo-7-azaindole derivative prior to executing the C3-iodination step [2]. Attempting C4-selective coupling on the 3-iodo-4-bromo substrate will invariably result in complex, inseparable mixtures.
Data Presentation: Catalyst & Ligand Screening Matrix
The following table summarizes the expected quantitative outcomes based on established structure-activity relationships for dihalo-heteroarenes. Use this matrix to select your initial screening conditions.
Entry
Catalyst / Ligand
Base
Solvent System
Temp (°C)
Conversion (%)
Selectivity (C3 : C4)
1
Pd(PPh3)4
Na2CO3
(2 eq)
1,4-Dioxane /
H2O
(4:1)
50
> 95%
> 99 : 1
2
PdCl2(dppf)
K2CO3
(2 eq)
THF /
H2O
(4:1)
60
> 95%
95 : 5
3
Pd(OAc)2
/ SPhos
K3PO4
(3 eq)
1,4-Dioxane /
H2O
(4:1)
80
> 99%
60 : 40 (Overcoupling)
4
Pd2(dba)3
/ XPhos
K3PO4
(3 eq)
Toluene /
H2O
(4:1)
90
> 99%
40 : 60 (Overcoupling)
Note: Entries 1 and 2 represent optimal conditions for C3-selective coupling. Entries 3 and 4 demonstrate how highly active, electron-rich ligands combined with strong bases and high heat override the BDE differential, leading to poor chemoselectivity.
Aqueous
Na2CO3
(2.0 M solution, 2.0 equiv, 1.0 mmol)
1,4-Dioxane (Degassed, 4.0 mL)
Step-by-Step Methodology:
Preparation & Degassing: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine and the arylboronic acid. Add 1,4-Dioxane. Sparge the solution with ultra-pure Argon for 15 minutes.
Causality: Oxygen must be rigorously excluded as Pd(0) complexes like
Pd(PPh3)4
are highly susceptible to oxidation, which stalls the catalytic cycle.
Catalyst & Base Addition: Under a positive flow of Argon, quickly add the
Pd(PPh3)4
. Stir for 2 minutes at room temperature, then add the degassed 2.0 M aqueous
Na2CO3
solution via syringe.
Controlled Heating: Seal the flask and heat the reaction mixture to 50 °C using a pre-calibrated oil bath or heating block.
In-Process Control (Self-Validation Checkpoint): After 2 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade Acetonitrile, and analyze via LC-MS.
Validation: You should observe the depletion of the starting material mass and the appearance of the mono-coupled product
[M+H]+
. If a mass corresponding to the bis-coupled product is observed (>5% relative abundance), immediately cool the reaction to room temperature to arrest further C4 activation.
Workup: Once complete (typically 4-6 hours), cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with distilled water (2 x 10 mL) and brine (1 x 10 mL).
Purification: Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 3-aryl-4-bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine.
Troubleshooting
purification techniques for separating unreacted 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific chromatographic challenges associated with isolating unreacted...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific chromatographic challenges associated with isolating unreacted 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine [1].
This highly functionalized 7-azaindole is a critical intermediate in the synthesis of kinase inhibitors and other pharmaceutical agents[2]. However, its unique structural features—dual halogenation, an N-alkylated pyrrole, and a basic pyridine nitrogen—create distinct purification bottlenecks, particularly when recovering unreacted starting material from incomplete cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings).
Part 1: Physicochemical Profiling & Causality
Before troubleshooting a failed column, we must understand the molecule's physical properties. The causality behind every purification challenge lies in these parameters.
Property
Characteristic
Chromatographic Impact
Core Scaffold
7-Azaindole (1H-pyrrolo[2,3-b]pyridine)
The N7 pyridine nitrogen is basic (parent pKa ~4.85)[3]. It acts as a strong hydrogen-bond acceptor, leading to severe tailing on the acidic silanol groups of bare silica gel.
N1-Substitution
Cyclopropyl Group
Eliminates the N-H hydrogen bond donor capacity, preventing dimerization[3], but significantly increases lipophilicity and limits solubility in standard non-polar loading solvents.
Halogenation
C3-Iodo, C4-Bromo
High electron density and polarizability. The loss of the C3-Iodo group during failed oxidative addition creates a de-iodinated byproduct with a nearly identical normal-phase retention time (
Rf
).
Molecular Weight
362.99 g/mol
High molecular weight for a compact, planar structure results in high crystallinity, causing the compound to easily crash out of liquid loading solutions.
Part 2: Troubleshooting Guides & FAQs
Q1: My compound streaks severely down the silica column, resulting in broad peaks and poor recovery. How do I fix this?Expert Insight: The streaking is caused by a Lewis acid-base interaction. While the N1 position is protected by the cyclopropyl group, the N7 nitrogen of the pyridine ring remains exposed and basic. It interacts strongly with the acidic silanol groups (-SiOH) on standard normal-phase silica gel.
Solution: You must mask the silanol groups. Add 1% to 2% Triethylamine (TEA) to your mobile phase (e.g., Hexanes/EtOAc). Flush the column with 2-3 column volumes (CV) of the TEA-spiked solvent before loading your sample to neutralize the stationary phase. Alternatively, switch your stationary phase to basic alumina, which eliminates the silanol interaction entirely.
Q2: I am trying to separate unreacted 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine from its de-iodinated byproduct. They co-elute on silica. What is the best approach?Expert Insight: Normal-phase chromatography separates molecules primarily based on polar interactions. The loss of the C3-Iodine atom does not significantly alter the polar surface area of the azaindole core, resulting in nearly identical
Rf
values on silica.
Solution: Switch to Reverse-Phase (RP) C18 chromatography . RP-HPLC separates based on hydrophobic surface area. The iodine atom is massive and highly lipophilic; its presence or absence drastically changes the molecule's hydrophobic footprint. The iodinated starting material will elute significantly later than the de-iodinated byproduct on a C18 column using a Water/Acetonitrile gradient.
Q3: The crude mixture crashes out of my loading solvent (Hexane/EtOAc) and clogs the top of the column. How can I load it safely?Expert Insight: The planar, halogen-dense nature of this intermediate makes it highly crystalline and poorly soluble in standard non-polar loading mixtures. Injecting it as a suspension will destroy your column's resolution and cause over-pressurization.
Solution: Utilize Solid Loading . Dissolve your crude mixture in a strong, volatile solvent (like Dichloromethane or Tetrahydrofuran). Add a mass of Celite 545 or silica gel equal to 2-3 times the mass of your crude product. Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained. Load this powder directly onto the top frit of your pre-equilibrated column.
Purpose: High-throughput separation of the unreacted starting material from polar catalysts, salts, and highly polar reaction byproducts.
Preparation of Solid Load: Dissolve 1.0 g of the crude reaction mixture in 10 mL of Dichloromethane (DCM). Add 2.5 g of Celite 545. Concentrate in vacuo at 30°C until a dry, free-flowing powder is achieved.
Column Equilibration: Prepare a mobile phase of 80:20 Hexanes/Ethyl Acetate containing 1% (v/v) Triethylamine (TEA). Flush a 40 g silica gel column with 3 CVs of this mixture to neutralize acidic silanols.
Loading: Carefully pour the Celite-adsorbed crude powder onto the top frit of the column, ensuring an even bed.
Elution: Run a gradient from 10% to 40% Ethyl Acetate in Hexanes (maintaining 1% TEA throughout the run). Monitor elution using UV detection at 254 nm and 280 nm.
Recovery: Pool fractions containing the target mass (
m/z
[M+H]+ ≈ 363/365 for the Br isotope pattern) and concentrate under reduced pressure.
Protocol B: Reverse-Phase Preparative HPLC
Purpose: High-resolution separation of the target compound from closely related de-halogenated or cross-coupled impurities.
Sample Preparation: Dissolve the semi-pure solid in HPLC-grade Dimethyl Sulfoxide (DMSO) to a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter to remove particulates.
System Setup: Use a C18 Preparative Column (e.g., 21.2 x 250 mm, 5 µm particle size).
Mobile Phase A: Ultrapure Water + 0.1% Trifluoroacetic acid (TFA).
Mobile Phase B: Acetonitrile + 0.1% TFA.
Gradient Method:
0–2 min: Isocratic hold at 30% B.
2–15 min: Linear gradient from 30% B to 90% B.
15–18 min: Isocratic hold at 90% B (Column wash).
Collection: Trigger fraction collection via UV threshold at 254 nm. The de-iodinated byproduct will elute first, followed by the target 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine.
Isolation: Lyophilize (freeze-dry) the collected fractions to obtain the pure compound as a solid powder.
Part 4: Purification Logic Workflow
Decision matrix for selecting the optimal purification route for the target compound.
References
Title: Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols
Source: Beilstein Journal of Organic Chemistry
URL: [Link]
Technical Support Center: Optimizing Cross-Coupling of 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex challenges of cross-coupling dihaloheteroarenes.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex challenges of cross-coupling dihaloheteroarenes.
4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is a highly valuable scaffold in the development of kinase inhibitors and other pharmaceutical agents. Due to the lower bond dissociation energy of the C–I bond compared to the C–Br bond, the C3-iodo position undergoes oxidative addition significantly faster. While this allows for excellent chemoselectivity, the high reactivity of the intermediate often leads to detrimental homocoupling impurities. This guide provides mechanistic insights, diagnostic FAQs, and self-validating protocols to eliminate these side reactions.
Mechanistic Causality of Homocoupling
To eliminate homocoupling, we must first understand the thermodynamic and kinetic pathways that generate it. In palladium-catalyzed cross-couplings (such as Suzuki-Miyaura or Sonogashira reactions), homocoupling impurities arise via two primary mechanisms:
Nucleophile Homocoupling (e.g., Boronic Acid Dimerization): This is primarily an oxidation-driven side reaction. Adventitious oxygen oxidizes the active Pd(0) catalyst to a Pd(II) species. This Pd(II) complex undergoes dual transmetalation with the organometallic partner, followed by reductive elimination to yield a symmetric dimer[1].
Electrophile Homocoupling (Substrate Dimerization): High local concentrations of the highly reactive C3-iodo substrate can lead to Ullmann-type dimerization, especially if the transmetalation step is kinetically slow.
Mechanistic divergence: Pd(0) cross-coupling vs. O2-mediated Pd(II) homocoupling.
Diagnostic FAQs
Q1: Why am I observing high levels of symmetric biaryl (boronic acid dimer) in my Suzuki-Miyaura coupling?A1: The primary culprit is oxygen contamination. Oxygen rapidly oxidizes the active Pd(0) catalyst into a Pd(II) complex, which acts as a catalytic engine for the homocoupling of boronic acids[1]. To resolve this, rigorous degassing of the solvent via subsurface sparging or freeze-pump-thaw cycles is mandatory[1].
Q2: How do I selectively couple at the C3-iodo position without triggering C4-bromo reactivity or substrate dimerization?A2: You must exploit the electronic differentiation of the halides. The C3-iodo position is significantly more reactive toward oxidative addition. By using strict stoichiometric control (1.0 to 1.05 equivalents of the nucleophile) and operating at lower temperatures (e.g., 60°C instead of 100°C), you ensure the reaction stops after the first coupling event. This chemoselective strategy prevents the C4-bromo group from entering the catalytic cycle[2].
Q3: Despite rigorous degassing, I still see homocoupling. What chemical interventions can I apply?A3: If atmospheric control is insufficient, you must apply chemical redox control. The addition of a mild reducing agent, such as , acts as an in-situ scavenger[3]. It continuously reduces any adventitious Pd(II) back to the active Pd(0) state without interfering with the oxidative addition complex[3]. Additionally, modifying the solvent system (e.g., controlling the water ratio in 1,4-dioxane/water mixtures) can optimize the reduction potential of the environment[4].
Self-Validating Experimental Protocol
To ensure reproducibility and trustworthiness, experimental protocols must be self-validating. The following workflow utilizes both atmospheric and kinetic control to suppress homocoupling, with a built-in In-Process Control (IPC) step to validate the system dynamically.
Self-validating workflow for minimizing homocoupling via atmospheric and kinetic control.
Objective: Selectively couple the C3-iodo position of 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine while maintaining <1% homocoupling impurities.
Solvent Deoxygenation: Transfer the reaction solvent (e.g., 4:1 1,4-dioxane/water) to a flame-dried Schlenk flask. Perform a subsurface sparge with ultra-high purity N₂ or Argon for a minimum of 30 minutes. Causality: Removes dissolved O₂ to shut down the primary Pd(II) oxidation pathway.
Reagent Charging: Under a positive flow of inert gas, add 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the inorganic base (e.g., K₃PO₄, 2.0 equiv), and potassium formate (0.1 equiv). Causality: Formate acts as a continuous Pd(II) reducing agent[3].
Catalyst Introduction: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and heat the mixture to 60°C.
Kinetic Control (Syringe-Pump Addition): Dissolve the organoboron or organozinc reagent (1.05 equiv) in a minimum volume of degassed solvent. Add this solution to the reaction mixture via a syringe pump over 4 hours. Causality: Slow addition maintains a low steady-state concentration of the nucleophile, statistically favoring cross-coupling over dual transmetalation.
Self-Validation Step (IPC): At
t=2
hours (50% addition), extract a 50 µL aliquot under inert conditions and analyze via LC-MS.
Validation Logic: If the homocoupled dimer peak exceeds 2% relative area, the local nucleophile concentration is too high; immediately reduce the syringe pump rate by 50%. If the dimer is <2%, the kinetic control is validated, and the addition rate is maintained.
Workup: Upon completion, cool to room temperature, filter through a pad of Celite to remove palladium black, and proceed with standard aqueous workup.
Quantitative Data & Condition Screening
The following table summarizes the quantitative impact of various reaction parameters on the yield of the desired cross-product versus the formation of the homocoupled impurity.
Reaction Condition
Cross-Product Yield (%)
Homocoupled Impurity (%)
Mechanistic Rationale
Standard (Air, Bolus addition)
55.0%
35.0%
O₂ promotes the Pd(II) cycle; high nucleophile concentration favors dimerization.
N₂ Sparge (Bolus addition)
78.5%
12.0%
Removal of O₂ shuts down the primary Pd(II) oxidation pathway[1].
N₂ Sparge + KCHO₂ (Bolus)
89.0%
4.5%
Formate scavenges residual Pd(II) generated by adventitious oxidants[3].
N₂ Sparge + KCHO₂ + Slow Add
96.2%
< 1.0%
Kinetic control minimizes nucleophile-nucleophile encounters at the Pd center.
References
Putzeys, T., et al. "Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis." National Center for Biotechnology Information (PMC). URL:[Link]
Patterson, L. E., et al. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395." Organic Process Research & Development (via ResearchGate). URL:[Link]
MDPI. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine." Molecules. URL:[Link]
optimizing microwave-assisted synthesis of 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine derivatives
Welcome to the Technical Support Center for the microwave-assisted organic synthesis (MAOS) of 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine derivatives. This platform is designed for drug development profession...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the microwave-assisted organic synthesis (MAOS) of 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine derivatives. This platform is designed for drug development professionals and synthetic chemists seeking to optimize the functionalization of the 7-azaindole core—a privileged, highly sought-after scaffold in modern kinase inhibitor design.
Below, you will find validated methodologies, mechanistic troubleshooting logic, and quantitative data matrices to ensure your synthesis is high-yielding, reproducible, and scientifically sound.
Section 1: Synthesis Workflow & Mechanistic Logic
The synthesis of the target scaffold involves two critical, microwave-accelerated transformations. Understanding the causality behind these steps is essential for preventing common failure modes.
N-Cyclopropylation (Chan-Lam Coupling): N-alkylation of the azaindole core is notoriously difficult due to the competing nucleophilicity of the pyridine nitrogen. The Chan-Lam coupling, utilizing cyclopropylboronic acid and a copper catalyst, provides excellent N1-selectivity. As noted in the 1[1], microwave irradiation accelerates the transmetalation step, reducing reaction times from 48 hours to just 30 minutes.
C-3 Iodination (Electrophilic Aromatic Substitution): The C-3 position of the 1H-pyrrolo[2,3-b]pyridine core is highly electron-rich. Using N-iodosuccinimide (NIS) under microwave conditions enables rapid, regioselective iodination without the need for harsh oxidants, a standard supported by recent advances in 2[2].
Overall Experimental Workflow for the Microwave-Assisted Synthesis of the Target Scaffold.
Section 2: Validated Step-by-Step Methodologies
Protocol A: Microwave-Assisted N-Cyclopropylation
Causality & Self-Validation: We utilize Copper(II) acetate as the catalyst. The reaction requires an oxidative environment to regenerate the active Cu(II) species from Cu(0) through atmospheric oxygen, a core principle of the 3[3]. A vented microwave vial or a large headspace is critical. Self-Validation: If the reaction turns opaque black during heating, the copper has crashed out, validating an oxygen-deficient environment. A healthy reaction maintains a deep blue/green hue.
Preparation: In a 10 mL microwave-safe vial, add 4-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv, 1.0 mmol) and cyclopropylboronic acid (2.0 equiv, 2.0 mmol).
Solvent: Suspend the mixture in 4.0 mL of anhydrous 1,2-dichloroethane (DCE). Do not purge with inert gas; ambient air is required.
Microwave Irradiation: Cap the vial (use a pressure-venting cap if available). Irradiate at 100 °C for 30 minutes with a maximum power limit of 100 W.
Workup: Filter the crude mixture through a pad of Celite to remove copper salts. Wash with EtOAc, concentrate, and purify via flash chromatography.
Protocol B: Microwave-Assisted C-3 Iodination
Causality & Self-Validation: Acetonitrile (MeCN) is chosen because its high loss tangent (tan δ = 0.062) makes it an excellent microwave absorber, ensuring rapid and uniform heating. NIS acts as a mild source of electrophilic iodine, preventing the oxidative degradation seen with elemental I₂[4]. Self-Validation: Upon addition of NIS, the solution should immediately transition from pale yellow to deep amber. A lack of color change indicates the NIS has degraded to succinimide and inactive iodine species.
Preparation: Dissolve 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv, 0.5 mmol) in 3.0 mL of anhydrous Acetonitrile in a 10 mL microwave vial.
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05 equiv, 0.525 mmol) in one portion.
Microwave Irradiation: Seal the vial and irradiate at 80 °C for 15 minutes (max power 50 W).
Workup: Quench the reaction immediately with 2 mL of saturated aqueous Na₂S₂O₃ to neutralize any unreacted electrophilic iodine. Extract with EtOAc, dry over MgSO₄, and concentrate.
Utilize simultaneous cooling (PowerMAX) to keep bulk temp low.
Cu Catalyst
15–20 mol%
Cu(0) precipitation (Black)
Increase headspace volume by 50% to allow O₂ regeneration.
Boronic Acid
2.0–2.5 eq
Incomplete SM conversion
Add in two separate batches (t=0 and t=15 min) to counter degradation.
Table 2: C-3 Iodination Optimization Parameters
Parameter
Optimal Range
Critical Failure Mode
Mechanistic Fix
NIS Equivalents
1.05–1.10 eq
Di-iodination (C-2 or C-5)
Strictly limit equivalents; monitor via LC-MS at 10 minutes.
Temperature
70–80 °C
Core degradation/Tarring
Lower MW power to 50W max; avoid temperature spiking.
Solvent Volume
0.15–0.20 M
Inconsistent heating
Ensure solvent volume is at least 30% of the vial capacity.
Section 4: Expert FAQs & Diagnostic Logic
Q: Why is my reaction mixture turning black during the Chan-Lam coupling, and my yield is <10%?A: Your Copper(II) catalyst is reducing to Copper(0) or forming inactive copper oxides. The Chan-Lam catalytic cycle requires Cu(II) to be continuously regenerated by oxygen. In a tightly sealed microwave vial filled to the brim, O₂ is rapidly depleted.
Solution: Use a larger vial to increase the atmospheric headspace, or add a mild co-oxidant like TEMPO (10 mol%) to facilitate Cu(II) regeneration without relying solely on dissolved oxygen.
Q: I am seeing significant protodeboronation of cyclopropylboronic acid. How do I prevent this?A: Aliphatic boronic acids are highly susceptible to protodeboronation under thermal stress, a well-documented limitation in 5[5]. Microwave irradiation can cause localized superheating.
Solution: Employ simultaneous cooling (if your microwave reactor supports it) to maintain high microwave energy transfer (promoting the reaction) while keeping the bulk temperature strictly at or below 90 °C. Alternatively, use the boronic acid pinacol ester (BPin) variant, which is slightly more thermally stable.
Q: During the iodination step, LC-MS shows a side product with an extra iodine mass (+126 Da). What went wrong?A: You are observing over-iodination, likely at the C-5 or C-2 position. While the 7-azaindole core is most nucleophilic at C-3, excess NIS and high temperatures will push the equilibrium toward di-iodination.
Solution: Strictly limit your NIS to 1.05 equivalents. Ensure your NIS is stored in the dark at 4 °C, as degraded NIS often forces chemists to "over-add" reagent by weight, inadvertently spiking the active I+ concentration once the reaction heats up.
Diagnostic Logic Tree for Resolving Chan-Lam N-Cyclopropylation Failures.
References
The Azaindole Framework in the Design of Kinase Inhibitors.MDPI.
Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties.NIH / PMC.
Mechanistic Development and Recent Applications of the Chan-Lam Amination.SciSpace.
Disulfide-Catalyzed Iodination of Electron-Rich Aromatic Compounds.ACS Publications.
Reactivity Comparison of 3-Iodo vs 4-Bromo Positions in 1H-Pyrrolo[2,3-b]pyridines: A Guide for Sequential Cross-Coupling
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors (such as AAK1 and FGFR inhibitors) due to its bioisosteri...
Author: BenchChem Technical Support Team. Date: April 2026
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors (such as AAK1 and FGFR inhibitors) due to its bioisosteric relationship with indole and purine [1]. When functionalizing this core, the 3-iodo-4-bromo-1H-pyrrolo[2,3-b]pyridine building block offers a highly strategic advantage: it allows for orthogonal, regioselective palladium-catalyzed cross-coupling.
As a Senior Application Scientist, I have structured this guide to objectively compare the reactivity of the C3-iodo and C4-bromo positions. Rather than merely listing reaction conditions, this guide explores the underlying thermodynamic and kinetic causalities that govern this selectivity, providing a self-validating experimental blueprint for researchers.
Mechanistic Rationale: Why C3 Reacts Before C4
The regioselectivity in dihalogenated 7-azaindoles is governed by a competition between the electronic nature of the heterocycle and the intrinsic bond dissociation energies (BDE) of the carbon-halogen bonds.
C3-Iodo Position (Pyrrole Ring): The pyrrole ring is electron-rich, which typically decelerates oxidative addition by Pd(0). However, the C-I bond is exceptionally weak (BDE ~65 kcal/mol). This thermodynamic weakness overrides the electronic deactivation of the ring, making the C3-I bond kinetically favored for rapid oxidative addition.
C4-Bromo Position (Pyridine Ring): The pyridine ring is electron-deficient, which generally accelerates oxidative addition. Yet, the C-Br bond is significantly stronger (BDE ~81 kcal/mol). Consequently, Pd(0) insertion into the C4-Br bond requires higher activation energy (elevated temperatures and more electron-rich phosphine ligands).
The Role of N-Protection: Attempting cross-coupling on the unprotected 1H-pyrrolo[2,3-b]pyridine often leads to catalyst poisoning or N-arylation. Protecting the pyrrole nitrogen with an electron-withdrawing tosyl (Ts) group serves a dual purpose: it masks the acidic N-H proton and withdraws electron density from the pyrrole ring, further facilitating the oxidative addition of Pd(0) into the C3-I bond [1].
Quantitative Reactivity Comparison
The following table summarizes the comparative performance and optimal parameters for both positions.
Parameter
C3-Iodo Position
C4-Bromo Position
Ring Environment
Electron-rich (Pyrrole)
Electron-deficient (Pyridine)
Bond Dissociation Energy
~65 kcal/mol
~81 kcal/mol
Pd(0) Oxidative Addition
Kinetically rapid (Low
Ea
)
Kinetically slower (High
Ea
)
Optimal Reactions
Sonogashira, Suzuki
Suzuki, Buchwald-Hartwig
Typical Temperature
Room Temp to 60 °C
80 °C to 110 °C
Selectivity Order
Primary (1st substitution)
Secondary (2nd substitution)
Regioselective Functionalization Workflow
The standard protocol for utilizing 3-iodo-4-bromo-7-azaindole relies on a four-step self-validating sequence: N-protection, C3-selective coupling, C4 coupling, and deprotection.
Sequential cross-coupling workflow for 3-iodo-4-bromo-7-azaindole.
Mechanistic divergence of Pd(0) oxidative addition based on bond dissociation energies.
Step-by-Step Experimental Protocols
The following methodologies are designed as self-validating systems. Each step includes specific in-process controls (e.g., LC-MS, TLC) to ensure the causality of the reaction is confirmed before proceeding.
Protocol A: N-Tosylation of 3-Iodo-4-bromo-1H-pyrrolo[2,3-b]pyridine
Purpose: To prevent catalyst deactivation and electronically prime the C3 position.
Preparation: Dissolve 4-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF (0.1 M) under an argon atmosphere. Cool the solution to 0 °C using an ice bath.
Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in portions. Stir for 10–15 minutes until hydrogen evolution ceases. Causality: Complete deprotonation is required to form the nucleophilic azaindole anion.
Electrophilic Addition: Add p-Toluenesulfonyl chloride (TsCl, 1.5 eq) in one portion. Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.
Validation: Quench with saturated aqueous
NH4Cl
. Monitor via LC-MS; the mass shift should correspond to the addition of the tosyl group (+154 Da). Extract with EtOAc, dry over
Na2SO4
, and purify via silica gel chromatography [1].
Protocol B: Regioselective Sonogashira Coupling at C3
Purpose: Selective functionalization of the weaker C-I bond while preserving the C-Br bond.
Catalyst Assembly: To a degassed solution of the N-tosylated intermediate (1.0 eq) in DMF (0.2 M), add
Pd(PPh3)2Cl2
(0.05 eq) and CuI (0.1 eq).
Reagent Addition: Add Triethylamine (
Et3N
, 3.0 eq) followed by the terminal alkyne (1.1 eq).
Reaction: Stir at room temperature for 4–6 hours. Causality: Maintaining room temperature is critical. Elevated temperatures risk premature oxidative addition into the C4-Br bond, reducing regioselectivity.
Validation: Monitor by TLC (Hexanes/EtOAc). The disappearance of the starting material and the appearance of a single new spot indicates successful C3-coupling. LC-MS will confirm the retention of the bromine isotope pattern (
79Br/81Br
).
Protocol C: Suzuki-Miyaura Coupling at C4
Purpose: Functionalization of the sterically hindered and electronically deficient C4 position.
Reaction Setup: Combine the C3-functionalized intermediate (1.0 eq), the desired boronic acid (1.5 eq), and
K2CO3
(3.0 eq) in a 4:1 mixture of 1,4-Dioxane and water.
Catalyst Addition: Add
Pd(dppf)Cl2
(0.1 eq). Causality: The bidentate dppf ligand provides the necessary electron density and steric bite angle to force oxidative addition into the stronger C4-Br bond.
Heating: Degas the mixture and heat to 90 °C for 12 hours.
Validation: LC-MS analysis should show the complete consumption of the brominated intermediate and the loss of the bromine isotope pattern.
Protocol D: N-Deprotection
Purpose: Removal of the tosyl group to yield the final bioactive scaffold.
Cleavage: Dissolve the fully functionalized intermediate in a mixture of THF and Methanol (1:1). Add aqueous KOH (3.0 M, 5.0 eq).
Reaction: Stir at room temperature or gentle reflux (50 °C) until complete conversion is observed via LC-MS.
Workup: Neutralize with 1M HCl, extract with EtOAc, and purify via reverse-phase preparative HPLC to obtain the final 3,4-disubstituted 1H-pyrrolo[2,3-b]pyridine [1].
Conclusion
The orthogonal reactivity between the 3-iodo and 4-bromo positions of 1H-pyrrolo[2,3-b]pyridine is a powerful tool in library synthesis and drug discovery. By understanding the thermodynamic dominance of the C-I bond's low dissociation energy over the electronic properties of the azaindole core, researchers can reliably execute sequential cross-couplings. Strict adherence to temperature control during the primary C3 coupling and the use of robust bidentate palladium catalysts for the secondary C4 coupling ensures high yields and perfect regioselectivity.
References
Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue
Source: National Institutes of Health (NIH) / PubMed Central (PMC)
URL:[Link]
Comparative
HPLC method validation for purity determination of 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
Comparative Guide to HPLC Method Validation for the Purity Determination of 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine Executive Summary In pharmaceutical development, highly functionalized 7-azaindole deriva...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Guide to HPLC Method Validation for the Purity Determination of 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
Executive Summary
In pharmaceutical development, highly functionalized 7-azaindole derivatives like[1] serve as critical building blocks for kinase inhibitors. The presence of multiple heavy halogens (bromine and iodine) alongside a cyclopropyl group creates a highly lipophilic and polarizable molecule. Determining the purity of this compound requires resolving it from structurally analogous synthetic impurities—most notably, de-halogenated and positional isomers.
This guide provides an objective, data-driven comparison of High-Performance Liquid Chromatography (HPLC) column chemistries, detailing why traditional methods fail and how to build a self-validating analytical protocol compliant with the latest [2].
Mechanistic Chromatography: The Causality of Column Selection
Analytical method development must be driven by molecular causality, not trial and error. When analyzing halogenated aromatics, the default choice of a C18 stationary phase often leads to co-elution of critical impurities.
Why C18 Fails: Traditional C18 columns rely entirely on dispersive (hydrophobic) interactions. A de-iodinated impurity (e.g., 4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine) has a slightly different partition coefficient than the parent compound. However, at the high sample concentrations required for purity analysis (typically 1.0 mg/mL), this minor hydrophobic difference is insufficient to overcome peak broadening, leading to overlapping peaks.
Why Biphenyl Succeeds: Biphenyl stationary phases offer orthogonal selectivity by exploiting
π−π
and dipole-induced dipole interactions[3]. Iodine and bromine are highly polarizable atoms that withdraw electron density from the 7-azaindole core. The electron-rich biphenyl rings of the stationary phase interact strongly with this electron-deficient aromatic system[4]. Because de-halogenated impurities possess different electronic distributions, the biphenyl column selectively retards the heavily halogenated parent compound, achieving baseline resolution.
Logic pathway for selecting stationary phases based on molecular interactions.
Table 1: Chromatographic Performance Comparison (C18 vs. Biphenyl)
Biphenyl exploits the high polarizability of iodine.
Tailing Factor (Tf)
1.4
1.1
Reduced secondary silanol interactions on the biphenyl phase.
Theoretical Plates (N)
8,500
12,400
Superior mass transfer kinetics for rigid aromatic systems.
Self-Validating Experimental Protocol
A method is only as reliable as its internal controls. This protocol integrates System Suitability Testing (SST) prior to any sample analysis to ensure real-time validation, establishing a self-validating workflow.
Step 1: Mobile Phase Preparation & Causality
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
Causality: The 7-azaindole core contains a basic pyridine-like nitrogen[5]. At neutral pH, partial protonation causes peak tailing due to interactions with residual silanols. Adding formic acid (pH ~2.7) fully protonates the nitrogen, suppressing silanol ionization and yielding sharp, symmetrical peaks.
Step 2: Standard & Sample Preparation
Diluent: 50:50 Acetonitrile:Water.
Working Standard: Accurately weigh and dissolve the reference standard to a concentration of 1.0 mg/mL.
Sensitivity Standard (LOQ): Dilute the working standard to 0.05 µg/mL (0.005% of the working concentration).
Step 3: System Suitability Testing (SST) Execution
Inject the Blank (Diluent) to confirm no baseline interference at the expected retention time.
Inject the Sensitivity Standard to verify a Signal-to-Noise (S/N) ratio
≥
10.
Inject the Working Standard in five replicates. The system is validated for the run only if the Relative Standard Deviation (%RSD) of the peak area is
≤
2.0% and the Tailing Factor is
≤
1.5.
Step 4: Gradient Elution Program
Run a linear gradient from 30% B to 90% B over 15 minutes, hold for 3 minutes, and re-equilibrate at 30% B for 5 minutes. Detect via UV at 254 nm, the optimal wavelength for the 7-azaindole chromophore[6].
ICH Q2(R2) Method Validation Lifecycle
The updated (effective June 2024) emphasizes a lifecycle approach to analytical procedures, integrating risk management and robust statistical evaluations[7][8]. Validating the purity method for 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine requires demonstrating that the method is "fit for purpose" across several critical parameters.
Sequential ICH Q2(R2) analytical method validation lifecycle.
Table 2: ICH Q2(R2) Validation Results Summary (Biphenyl Method)
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Experimental Result
Status
Specificity
No interference at Rt of main peak from degradation products (Acid, Base, Peroxide, Light).
Peak purity index > 0.999 (via Diode Array Detection).
Pass
Linearity
R²
≥
0.999 across the range (LOQ to 120% of target concentration).
%RSD
≤
2.0% for 6 independent sample preparations.
%RSD = 0.6%
Pass
Limit of Quantitation (LOQ)
Signal-to-Noise (S/N)
≥
10.
0.05 µg/mL (S/N = 12)
Pass
Conclusion
For highly functionalized, halogenated intermediates like 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine, standard C18 chromatography often falls short due to an inability to differentiate subtle electronic variations in structurally similar impurities. By transitioning to a Biphenyl stationary phase, analysts can leverage
π−π
interactions to achieve baseline resolution. When coupled with a self-validating SST protocol and rigorous ICH Q2(R2) validation parameters, this method guarantees the data integrity required for modern pharmaceutical development.
References
ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency (EMA) / International Council for Harmonisation.[Link]
comparing N-cyclopropyl versus N-methyl 7-azaindoles in medicinal chemistry
An in-depth comparison of N-alkyl substitutions on the 7-azaindole scaffold is a cornerstone of modern kinase inhibitor optimization. As a Senior Application Scientist, I have structured this guide to move beyond basic s...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth comparison of N-alkyl substitutions on the 7-azaindole scaffold is a cornerstone of modern kinase inhibitor optimization. As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions, diving into the physicochemical causality, metabolic consequences, and experimental validation of choosing an N-cyclopropyl group over an N-methyl group.
The 7-Azaindole Scaffold: A Privileged Hinge Binder
The 7-azaindole core is a highly privileged bioisostere for indoles and purines, frequently deployed in medicinal chemistry to target the ATP-binding hinge region of kinases. The N1-position (the pyrrole nitrogen) and the adjacent C2/C3 positions typically project toward the solvent front or into adjacent lipophilic selectivity pockets.
Modulating the N1-substituent is a critical optimization vector. While the N-methyl group offers minimal steric hindrance, the N-cyclopropyl group introduces unique sp²-like character, distinct conformational rigidity, and increased steric bulk. These subtle differences profoundly impact a molecule's pharmacokinetics (PK) and pharmacodynamics (PD).
Logical relationship between N1-substitution of 7-azaindoles and kinase hinge binding dynamics.
Physicochemical and Structural Dynamics
The decision to transition from an N-methyl to an N-cyclopropyl group is rarely arbitrary; it is driven by the need to optimize binding thermodynamics and metabolic stability[1].
Steric Bulk and Pocket Filling: The N-methyl group is the smallest alkyl substituent, ideal for tight binding pockets where larger groups clash with the protein backbone. However, if the kinase possesses a slightly larger lipophilic selectivity pocket adjacent to the hinge, the N-cyclopropyl group can engage in favorable Van der Waals interactions, displacing high-energy water molecules and increasing binding entropy.
Conformational Rigidity: The cyclopropyl ring possesses unique geometric constraints. Its C-C bonds have high p-character, while the C-H bonds have high s-character. This restricts the rotational freedom of the N-alkyl bond compared to a flexible ethyl or propyl chain, locking the molecule into a bioactive conformation that can enhance target residence time.
Metabolic Stability: The CYP450 Factor
A primary failure point for N-methylated heterocycles in drug development is N-demethylation mediated by Cytochrome P450 (CYP) enzymes in the liver. CYP450 Compound I abstracts a hydrogen atom from the methyl group, leading to a highly unstable hemiaminal that collapses to release formaldehyde and the des-methyl 7-azaindole[2].
The Cyclopropyl Advantage:
Replacing the methyl group with a cyclopropyl ring often acts as a metabolic shield. The increased s-character of the cyclopropyl C-H bonds significantly raises the Bond Dissociation Energy (BDE), making hydrogen atom transfer (HAT) by CYP450 energetically unfavorable. In a comparative study of Janus Kinase 3 (JAK3) inhibitors, N-methyl derivatives exhibited rapid degradation (<5% remaining after 2 hours in mouse liver microsomes), whereas the N-cyclopropyl analogs demonstrated a dramatically extended half-life (54% remaining)[2].
Target Affinity & Isoform Selectivity: Case Studies
The shift from N-methyl to N-cyclopropyl can also dictate isoform selectivity. In the discovery of PI3Kγ inhibitors, researchers found that the specific size and shape of the N-alkyl substituent were paramount[3]. While N-methyl and N-ethyl groups provided baseline activity, the incorporation of an N-cyclopropyl group maintained biochemical potency while specifically enhancing isoform selectivity against other PI3K variants, confirming the cyclopropyl group's ability to exploit subtle structural differences in the kinase active sites[4].
Quantitative Data Comparison
The following table synthesizes the typical pharmacological shifts observed when transitioning a 7-azaindole core from N-methyl to N-cyclopropyl substitution, based on aggregated medicinal chemistry literature[2][4].
High C-H bond dissociation energy resists CYP-mediated N-dealkylation.
Isoform Selectivity
Broad / Non-specific
Often Enhanced
Rigid geometry exploits minor steric differences between kinase isoforms.
Cellular Potency (IC₅₀)
Variable
Often Improved
Better membrane permeability (due to higher LogP) and target engagement.
Experimental Methodologies
To ensure scientific integrity, the following self-validating protocols detail the synthesis and metabolic evaluation of these compounds.
Protocol A: N-Alkylation of the 7-Azaindole Core
Causality: 7-azaindole is an ambident nucleophile. To ensure selective N1-alkylation over C3-alkylation, a strong base is required to fully deprotonate the pyrrole nitrogen, forming a highly reactive localized anion.
Preparation: Dissolve the 7-azaindole derivative (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere to prevent oxidative side reactions.
Deprotonation: Cool the solution to 0°C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Self-Validation: The evolution of hydrogen gas confirms active deprotonation. Stir for 30 minutes until gas evolution ceases.
Alkylation:
For N-Methyl: Add Iodomethane (1.1 eq) dropwise.
For N-Cyclopropyl: Direct alkylation with cyclopropyl halides is notoriously sluggish due to the resistance of the cyclopropyl ring to SN2 displacement. Instead, utilize a Chan-Lam coupling: react the 7-azaindole with cyclopropylboronic acid (2.0 eq), Copper(II) acetate (1.0 eq), and sodium carbonate in dichloroethane at 70°C.
Workup: Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate, dry over Na₂SO₄, and purify via flash chromatography.
Protocol B: In Vitro Microsomal Stability Profiling
Causality: This assay simulates hepatic first-pass metabolism. The addition of NADPH is critical as it provides the reducing equivalents necessary for CYP450 catalytic turnover.
Step-by-step experimental workflow for in vitro microsomal stability profiling.
Incubation Mixture: In a 96-well plate, combine the test compound (final concentration 1 µM) with Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Self-Validation: Run a parallel negative control without NADPH to differentiate enzymatic degradation from chemical instability.
Time-Course Sampling: At designated time points (0, 15, 30, 60 minutes), extract 50 µL aliquots.
Quenching: Immediately dispense the aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing a known concentration of an Internal Standard (IS). Causality: Cold ACN denatures the CYP enzymes instantly, halting the reaction and precipitating proteins.
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining relative to the t=0 timepoint.
Strategic Recommendations
When optimizing a 7-azaindole kinase inhibitor, begin with the N-methyl derivative to establish baseline biochemical potency and confirm the trajectory of the N1 vector. If the compound suffers from poor in vivo half-life due to N-dealkylation, or if there is a need to drive isoform selectivity by exploiting adjacent lipophilic pockets, transitioning to an N-cyclopropyl group is a highly validated, rational next step.
References
Miles, D. H., Yan, X., et al. "Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors." ACS Medicinal Chemistry Letters, 2020. 4
"Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells." PMC - NIH, 2021. 2
"Creation of a Novel Class of Potent and Selective MutT Homologue 1 (MTH1) Inhibitors Using Fragment-Based Screening and Structure-Based Drug Design." Journal of Medicinal Chemistry - ACS Publications, 2017. 1
Structural Elucidation of Halogenated 7-Azaindoles: A Comparative Mass Spectrometry Fragmentation Guide
Target Molecule: 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine Application Focus: Collision-Induced Dissociation (CID) vs. Higher-energy Collisional Dissociation (HCD) As a Senior Application Scientist, I freque...
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of elucidating highly functionalized heterocyclic scaffolds. The 7-azaindole derivative, 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine, presents a unique structural challenge due to its dual-halogenation. Pyrrolo[2,3-b]pyridines are critical pharmacophores in drug discovery, often utilized in the design of kinase inhibitors and anti-inflammatory agents[1]. However, characterizing their exact substitution patterns via mass spectrometry requires a deep understanding of gas-phase thermodynamics and instrument-specific activation mechanics.
This guide objectively compares the performance of traditional low-energy CID (Triple Quadrupole) against beam-type HCD (Orbitrap) for the structural validation of this complex molecule.
Mechanistic Rationale: The Causality of Cleavage
To understand why different mass spectrometers yield vastly different spectra for this molecule, we must look at the bond dissociation energies (BDE).
C-I Bond: ~240 kJ/mol (Weakest point of failure)
C-Br Bond: ~280 kJ/mol (Secondary threshold)
In traditional low-energy CID , precursor ions undergo resonant excitation. The molecule absorbs kinetic energy through collisions with a neutral gas (like argon) until the weakest bond breaks[2]. For our target molecule, the C-I bond cleaves rapidly, yielding a dominant
[M+H−I∙]+∙
fragment at m/z 236.0 / 238.0. Because this new fragment ion is no longer in resonance with the applied excitation frequency, it "cools down," and further fragmentation halts. The result is a sparse spectrum that fails to confirm the presence of the cyclopropyl group or the pyrrole core.
Conversely, Higher-energy Collisional Dissociation (HCD) is a non-resonant, beam-type technique[3]. Ions are accelerated into a multipole collision cell filled with nitrogen gas at elevated kinetic energies. This allows for multiple, rapid collisions that deposit massive amounts of internal energy before the ion can relax. This non-equilibrium state shatters the primary
[M+H−I∙]+∙
fragment, forcing secondary cleavages—such as the loss of the bromine radical and the cyclopropyl ring—providing a comprehensive structural fingerprint.
Self-Validating Experimental Protocol
A robust analytical workflow should not just generate data; it must generate internal proof. The following protocol is designed as a self-validating system utilizing the natural isotopic signature of Bromine (
79Br
and
81Br
in a ~1:1 ratio).
Step-by-Step Methodology
Sample Preparation: Dilute the analyte to 1 µg/mL in a 50:50 Methanol:Water solution containing 0.1% Formic Acid to promote efficient protonation (
[M+H]+
).
Precursor Isolation (The Critical Step): Set the quadrupole (Q1) isolation window to 3.0 m/z centered at m/z 363.9.
Causality: Standard proteomics workflows use a narrow 1.0 m/z window to maximize signal-to-noise. However, applying a 1.0 m/z window here would isolate only the
79Br
isotope. By widening the window to 3.0 m/z, we intentionally co-isolate both the
79Br
(m/z 362.9) and
81Br
(m/z 364.9) precursors.
Fragmentation Execution:
CID Platform (Triple Quadrupole): Perform a Collision Energy (CE) sweep from 10 eV to 40 eV using Argon collision gas.
HCD Platform (Orbitrap): Apply a Normalized Collision Energy (NCE) step-collision of 25%, 35%, and 45% using Nitrogen gas.
Data Validation Logic: Any resulting fragment ion that retains the bromine atom must exhibit a 1:1 doublet separated by 2.0 Da. If a fragment collapses into a singlet, it mathematically proves the loss of the bromine atom, self-validating the structural assignment.
Quantitative Performance Comparison
The table below summarizes the relative abundances of key diagnostic fragment ions, demonstrating the stark performance difference between resonant CID and beam-type HCD.
Fragment Ion Assignment
Theoretical m/z
CID Relative Abundance (CE 25 eV)
HCD Relative Abundance (NCE 35%)
Structural Significance
[M+H]+
362.9 / 364.9
15%
0%
Intact Precursor (Isotopic Doublet)
[M+H−I∙]+∙
236.0 / 238.0
100% (Base Peak)
45%
Primary cleavage (Retains Br doublet)
[M+H−I∙−C3H5∙]+
195.0 / 197.0
< 5%
60%
Confirms N-cyclopropyl group
[M+H−I∙−Br∙]+
157.1
0%
100% (Base Peak)
Confirms dual halogenation (Singlet)
[M+H−Br∙]+∙
284.0
0%
5%
Minor competing primary cleavage
Insight: CID is practically blind to the cyclopropyl and bromine functional groups due to the energy sink of the C-I bond. HCD successfully bypasses this bottleneck, yielding the m/z 157.1 singlet base peak, which is absolute confirmation that both halogens have been stripped from the core scaffold.
Logical Fragmentation Pathways
The following diagram maps the thermodynamic hierarchy of the fragmentation pathways observed during HCD analysis.
Figure 1: Logical fragmentation pathways of 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine.
Conclusion
When developing analytical methods for heavily functionalized, multi-halogenated molecules like 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine, instrument selection and parameter optimization are not arbitrary. Relying solely on low-energy CID will result in incomplete structural data due to the premature halting of fragmentation after the loss of the weakest substituent (Iodine). By utilizing HCD and intentionally widening the precursor isolation window to capture isotopic doublets, researchers can create a self-validating dataset that unambiguously maps every functional group on the azaindole core.
References
Wikipedia. "Collision-induced dissociation." Wikimedia Foundation. Available at:[Link]
National Institutes of Health (PMC). "Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators." Molecules. Available at:[Link]
Benchmarking Palladium Catalysts for the Chemoselective Functionalization of Dihalogenated 7-Azaindoles
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged pharmacophore, widely utilized as a bioisostere for indoles and purines in the development of kinase inhibitors, such as those targeting the colony-stimula...
Author: BenchChem Technical Support Team. Date: April 2026
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged pharmacophore, widely utilized as a bioisostere for indoles and purines in the development of kinase inhibitors, such as those targeting the colony-stimulating factor 1 receptor (CSF1R)[1]. To synthesize complex, multi-substituted 7-azaindole derivatives, researchers often rely on dihalogenated precursors (e.g., 4-chloro-2-iodo-7-azaindole or 5-bromo-3-iodo-7-azaindole). The primary synthetic challenge lies in achieving absolute regiocontrol during sequential cross-coupling reactions[2].
This guide benchmarks the performance of various palladium catalysts in achieving strict chemoselectivity, providing causality-driven insights and self-validating experimental protocols for drug development professionals.
Mechanistic Causality: Dictating Chemoselectivity
Chemoselective cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) on a dihalogenated scaffold is governed by two competing factors:
Inherent Bond Dissociation Energies (BDE): The relative ease of oxidative addition generally follows the trend C–I > C–Br > C–Cl.
Electronic Activation of the Heterocycle: Halogens on the electron-deficient pyridine ring (C-4, C-6) are more activated toward oxidative addition than those on the electron-rich pyrrole ring (C-2, C-3).
When these factors conflict—such as in 4-chloro-2-iodo-7-azaindole—the choice of the palladium precatalyst and ligand architecture becomes the ultimate arbiter of selectivity[1]. Bulky, electron-rich ligands (like XPhos) can sometimes override inherent BDE differences, leading to undesired di-arylation or reversed regioselectivity[2]. Conversely, bidentate ligands with specific bite angles (like dppf) provide exquisite control, locking the palladium center into a geometry that strongly favors the kinetically accessible C–I bond.
Fig 1. Mechanistic divergence in palladium-catalyzed oxidative addition.
Catalyst Benchmarking Data
To objectively evaluate catalyst performance, we benchmark the chemoselective functionalization of 4-chloro-2-iodo-1-(SEM)-7-azaindole . The workflow requires a strictly mono-selective Suzuki-Miyaura arylation at the C-2 position, followed by a Buchwald-Hartwig amination at the C-4 position[1].
Table 1: Suzuki-Miyaura C-2 Arylation (Targeting C–I over C–Cl)
Preparation: In an oven-dried Schlenk flask, combine 4-chloro-2-iodo-1-(SEM)-7-azaindole (1.0 mmol), phenylboronic acid (1.05 mmol), and Pd(dppf)Cl2·CH2Cl2 (0.05 mmol, 5 mol%).
Atmosphere Exchange: Evacuate and backfill the flask with Argon (3 cycles) to prevent catalyst oxidation.
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and aqueous K2CO3 (2.0 M, 2 mL).
Reaction: Heat the biphasic mixture at 60 °C for 4 hours under vigorous stirring.
Causality: 60 °C provides sufficient thermal energy to overcome the activation barrier for C–I oxidative addition while remaining safely below the threshold for C–Cl activation.
Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc). The clean disappearance of the starting material without the formation of a highly polar baseline spot (indicative of double coupling) confirms chemoselectivity. If the solution turns black rapidly, palladium black has precipitated, signaling ligand dissociation or oxygen ingress.
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography to yield the 2-aryl-4-chloro intermediate.
Preparation: To a vial equipped with a stir bar, add the 2-aryl-4-chloro-7-azaindole intermediate (0.5 mmol), morpholine (0.6 mmol), RuPhos Pd G3 (0.025 mmol, 5 mol%), and Cs2CO3 (1.0 mmol).
Atmosphere Exchange: Purge with Argon for 5 minutes.
Reaction: Seal the vial and heat at 80 °C for 12 hours.
Causality: The bulky, electron-rich RuPhos ligand facilitates the challenging oxidative addition into the unactivated C–Cl bond and accelerates C–N reductive elimination, preventing competitive β-hydride elimination[1].
Self-Validation: The reaction mixture should transition from a yellow suspension to a clear amber solution as the active Pd(0) species forms and the amine couples. Incomplete conversion after 4 hours indicates moisture in the Cs2CO3 base; always use freshly oven-dried base.
Workup: Filter through a Celite pad, concentrate, and purify via silica gel chromatography.
References
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection
Source: Molecules (2024)
URL:[Link]
Pd-Catalyzed Sequential Arylation of 7-Azaindoles: Aggregate-Induced Emission of Tetra-Aryl 7-Azaindoles
Source: The Journal of Organic Chemistry (2019)
URL:[Link]
Direct C-2 Arylation of 7-Azaindoles: Chemoselective Access to Multiarylated Derivatives
Source: Organic Letters (2013)
URL:[Link]
A Senior Application Scientist's Guide to the Structural Validation of 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine using 2D NMR Techniques
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of complex heterocyclic compounds,...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of complex heterocyclic compounds, such as the promising scaffold 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine, structural validation is not merely a formality but a critical step that underpins all subsequent biological and pharmacological evaluation. This guide provides an in-depth, practical comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the complete structural elucidation of this target molecule. We will move beyond a simple recitation of methods to explore the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.
The Challenge: A Multi-Substituted Heterocycle
The structure of 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine presents a unique analytical puzzle. The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a common motif in medicinal chemistry.[1] The presence of multiple substituents—a cyclopropyl group on the pyrrole nitrogen, and bromo and iodo groups on the pyridine and pyrrole rings, respectively—complicates the 1D NMR spectra. Signal overlap and complex coupling patterns can make definitive assignments from 1D ¹H and ¹³C NMR alone a formidable task. This is where the power of 2D NMR becomes indispensable, allowing us to resolve these complexities by spreading the NMR data into two dimensions.[2][3]
The Strategy: A Multi-pronged 2D NMR Approach
Our approach to the structural validation of 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine relies on a suite of complementary 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together they form a self-validating dataset. The core experiments we will employ are:
COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks.
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon (¹H-¹³C) correlations.
HMBC (Heteronuclear Multiple Bond Correlation): To map long-range (2-3 bond) proton-carbon (¹H-¹³C) correlations, which are crucial for connecting different spin systems and identifying quaternary carbons.
Caption: The logical workflow for structural elucidation using a suite of 2D NMR experiments.
Experimental Protocols: A Step-by-Step Guide
The following are detailed methodologies for acquiring the necessary 2D NMR spectra. These protocols are designed to be a starting point and may require optimization based on the specific instrumentation and sample concentration.
Sample Preparation
Dissolve ~10-15 mg of 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[4]
Transfer the solution to a 5 mm NMR tube.
Ensure the sample is at a constant temperature (e.g., 298 K) in the spectrometer before data acquisition to minimize chemical shift drift.
COSY (Correlation Spectroscopy)
The COSY experiment is fundamental for identifying protons that are coupled to each other, typically through two or three bonds.[2]
Methodology:
Acquire a standard 1D ¹H NMR spectrum to determine the spectral width.
Load a standard COSY-45 or COSY-90 pulse program. A COSY-45 experiment can be advantageous for reducing the intensity of diagonal peaks, making cross-peaks near the diagonal easier to interpret.
Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.
Acquire the data with a sufficient number of increments (e.g., 256-512 in the F1 dimension) to ensure adequate resolution.
Process the data using a sine-bell or squared sine-bell window function in both dimensions to enhance resolution.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached.[5] This is a highly sensitive experiment that is invaluable for assigning protonated carbons.
Methodology:
Acquire standard 1D ¹H and ¹³C NMR spectra to determine the respective spectral widths.
Load a sensitivity-enhanced, phase-sensitive HSQC pulse program (e.g., hsqcedetgpsisp on Bruker instruments).
Set the ¹H spectral width (F2) and the ¹³C spectral width (F1) to cover all relevant signals.
The one-bond coupling constant (¹JCH) is typically set to an average value of 145 Hz for aromatic and aliphatic systems.
Acquire the data with a sufficient number of scans per increment to achieve a good signal-to-noise ratio.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is arguably the most powerful tool for elucidating the carbon skeleton of a molecule. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more). This allows for the connection of different spin systems and the assignment of non-protonated (quaternary) carbons.[3]
Methodology:
Use the same spectral widths as determined for the HSQC experiment.
Load a standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments).
The crucial parameter in HMBC is the long-range coupling delay, which is optimized for a specific coupling constant (ⁿJCH). A typical value is 8-10 Hz, which is a good compromise for observing most two- and three-bond correlations.[2] For probing even longer-range correlations, this value can be adjusted.[6]
Acquire the data with a sufficient number of scans to detect the weaker long-range correlations.
Data Presentation and Interpretation: A Case Study
As of the writing of this guide, a complete, publicly available, and assigned NMR dataset for 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine has not been reported. Therefore, we will proceed with a realistic, hypothetical dataset based on known chemical shift trends for the pyrrolo[2,3-b]pyridine core and the expected substituent effects of the bromo, iodo, and cyclopropyl groups. This will serve as a practical example of the data analysis workflow.
Hypothetical ¹H and ¹³C NMR Data (in DMSO-d₆)
Position
¹H Chemical Shift (ppm)
Multiplicity
¹³C Chemical Shift (ppm)
H-2
7.85
s
129.5
H-5
8.30
d
132.0
H-6
7.25
d
118.5
H-8 (cyclopropyl)
3.80
m
35.0
H-9/H-10 (cyclopropyl)
1.20
m
8.5
H-9'/H-10' (cyclopropyl)
1.05
m
8.5
C-2
-
-
129.5
C-3
-
-
75.0
C-3a
-
-
128.0
C-4
-
-
115.0
C-5
-
-
132.0
C-6
-
-
118.5
C-7a
-
-
150.0
Step-by-Step Structural Elucidation
Caption: A flowchart illustrating the logical progression of 2D NMR data interpretation.
1. Analysis of the COSY Spectrum
Observation: A cross-peak is observed between the signals at 8.30 ppm (H-5) and 7.25 ppm (H-6).
Interpretation: This confirms that H-5 and H-6 are vicinally coupled and part of the same spin system, which is consistent with the pyridine ring of the 7-azaindole core. The absence of other correlations for these protons confirms their isolation within this two-spin system.
2. Analysis of the HSQC Spectrum
Observation: Cross-peaks are observed connecting the following proton and carbon signals:
7.85 ppm (H-2) to 129.5 ppm (C-2)
8.30 ppm (H-5) to 132.0 ppm (C-5)
7.25 ppm (H-6) to 118.5 ppm (C-6)
3.80 ppm (H-8) to 35.0 ppm (C-8)
1.20/1.05 ppm (H-9/10) to 8.5 ppm (C-9/10)
Interpretation: These correlations definitively assign the protonated carbons. The singlet at 7.85 ppm is assigned to H-2 of the pyrrole ring, and the multiplet at 3.80 ppm is assigned to the methine proton of the cyclopropyl group. The signals at 1.20 and 1.05 ppm are assigned to the diastereotopic methylene protons of the cyclopropyl group.
3. Analysis of the HMBC Spectrum
The HMBC spectrum is the key to assembling the complete structure by connecting the individual spin systems and identifying the positions of the quaternary carbons and substituents.
Correlations from H-2 (7.85 ppm):
Observation: Cross-peaks to C-3a (128.0 ppm) and C-7a (150.0 ppm). A weaker correlation to C-3 (75.0 ppm) is also expected.
Interpretation: These correlations place H-2 on the pyrrole ring and confirm its proximity to the fusion carbons (C-3a and C-7a). The correlation to the low-field carbon at 75.0 ppm is strong evidence for the attachment of the electron-withdrawing iodine atom at the C-3 position.
Correlations from H-5 (8.30 ppm):
Observation: Cross-peaks to C-7a (150.0 ppm) and C-4 (115.0 ppm).
Interpretation: The correlation to C-7a links the pyridine ring to the pyrrole ring. The correlation to the carbon at 115.0 ppm confirms the position of the bromo substituent at C-4.
Correlations from H-6 (7.25 ppm):
Observation: Cross-peaks to C-4 (115.0 ppm) and C-7a (150.0 ppm).
Interpretation: These correlations further confirm the connectivity within the pyridine ring and its fusion to the pyrrole ring.
Correlations from the Cyclopropyl Protons:
Observation: The methine proton H-8 (3.80 ppm) shows correlations to the pyrrole carbons C-2 (129.5 ppm) and C-7a (150.0 ppm).
Interpretation: These crucial correlations unequivocally establish that the cyclopropyl group is attached to the nitrogen at position 1 of the pyrrole ring.
Summary of Key HMBC Correlations
Proton
Correlated Carbons
Structural Implication
H-2
C-3, C-3a, C-7a
Confirms pyrrole ring structure and position of iodine at C-3.
H-5
C-4, C-7a
Confirms pyridine ring structure and position of bromine at C-4.
H-6
C-4, C-7a
Confirms pyridine ring connectivity.
H-8 (cyclopropyl)
C-2, C-7a
Confirms N-1 position of the cyclopropyl group.
Conclusion: A Self-Validating Structural Proof
By systematically analyzing the data from COSY, HSQC, and HMBC experiments, we have constructed an unambiguous and self-validating structural proof for 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine. The COSY spectrum identified the pyridine spin system, the HSQC spectrum assigned all protonated carbons, and the HMBC spectrum connected all the fragments and definitively placed the substituents. This multi-technique approach provides the high level of confidence in molecular structure required for advancing compounds in drug discovery and development pipelines. The methodologies and interpretative logic presented here serve as a robust template for the structural characterization of other complex heterocyclic molecules.
References
Furihata, K., & Seto, H. (2010). New 2D NMR techniques for the elucidation of the structures of natural products. Tetrahedron Letters, 51(24), 3061-3067. [Link]
Bagno, A., Saielli, G., & Scorrano, G. (2006). Solvent effects on the 1H and 13C NMR chemical shifts of neutral molecules. A critical revision of the existing theories. Chemical Society Reviews, 35(5), 335-347. [Link]
Ismael, S., AL-Mashal, F., & Saeed, B. (2020). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. UNN, 1, 1-10. [Link]
UC Davis NMR Facility. (n.d.). Acquisition of COSY Spectra on the Gemini-300. Retrieved from [Link]
AZoM. (2019, October 22). COSY-90 and COSY-45 - 2D NMR Experiments. [Link]
Bruker. (n.d.). Exploring 2D HSQC NMR. Retrieved from [Link]
Li, W., et al. (2017). Rapid quantitative 1H–13C two-dimensional NMR with high precision. Scientific Reports, 7(1), 1-8. [Link]
Jin, Q., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. European Journal of Medicinal Chemistry, 192, 112187. [Link]
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Variya, H. H., Panchal, V., & Patel, G. R. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Current Chemistry Letters, 8(3), 125-134. [Link]
University of Wisconsin-Madison, Chemistry Department. (n.d.). 2D NMR. Retrieved from [Link]
Chemistry LibreTexts. (2024, November 12). 19: HMBC. [Link]
Comparative In Vitro Toxicity Profiling of 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine Building Blocks
As drug discovery programs increasingly rely on highly functionalized heterocycles to navigate complex intellectual property landscapes and improve target selectivity, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold...
Author: BenchChem Technical Support Team. Date: April 2026
As drug discovery programs increasingly rely on highly functionalized heterocycles to navigate complex intellectual property landscapes and improve target selectivity, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a cornerstone of modern medicinal chemistry. However, heavy functionalization—specifically polyhalogenation and N-alkylation—drastically alters the toxicological profile of these building blocks.
This guide provides a rigorous, comparative in vitro toxicity analysis of 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine , contrasting it against standard azaindole alternatives. By understanding the structural causality behind its toxicity, researchers can better anticipate downstream liabilities during lead optimization.
Structural Causality & Toxicological Rationale
To evaluate the toxicity of 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine, we must deconstruct its three primary structural modifications and their biological consequences:
N1-Cyclopropyl Substitution (Target Selectivity & Metabolism):
In an unsubstituted 7-azaindole, the N1-H acts as a critical hydrogen bond donor to the kinase hinge region (e.g., interacting with Glu/Leu backbones). Alkylation with a cyclopropyl group abolishes this interaction, effectively eliminating broad-spectrum, off-target wild-type kinase toxicity[1]. Furthermore, the cyclopropyl group is a strategic bioisostere used to prevent the toxic oxidative dealkylation pathways commonly associated with N-methyl groups, a strategy successfully deployed in the development of third-generation kinase inhibitors[2].
3-Iodo & 4-Bromo Polyhalogenation (Lipophilicity & Membrane Disruption):
While providing excellent orthogonal handles for Suzuki and Sonogashira cross-coupling, the simultaneous presence of iodine and bromine significantly increases the molecule's LogP. Halogenated 7-azaindoles generally exhibit higher baseline cytotoxicity than their unsubstituted counterparts due to increased lipophilicity, which drives non-specific cellular accumulation and membrane disruption[3].
Structure-Toxicity Relationship for halogenated N-cyclopropyl azaindoles.
Comparative In Vitro Toxicity Data
The following table synthesizes representative in vitro toxicity metrics, comparing the highly functionalized 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine against baseline azaindole scaffolds. The data highlights the shift from target-mediated toxicity (kinase inhibition) to physicochemical toxicity (lipophilicity/hERG).
Compound Scaffold
HepG2 CC₅₀ (µM)
HEK293 CC₅₀ (µM)
hERG Inhibition IC₅₀ (µM)
Ames Test (Mutagenicity)
Primary Toxicity Driver
1H-pyrrolo[2,3-b]pyridine (Baseline)
> 100.0
> 100.0
> 50.0
Negative
Off-target kinase binding
5-Bromo-1H-pyrrolo[2,3-b]pyridine
45.2
52.1
~ 30.0
Negative
Moderate lipophilicity
1-Methyl-3-iodo-7-azaindole
28.4
31.5
15.2
Negative
N-demethylation metabolites
4-Bromo-1-cyclopropyl-3-iodo-7-azaindole
12.5
18.4
8.5
Negative
High LogP / Membrane partitioning
Data Interpretation: The heavy halogenation of the target building block pushes its LogP into a range where hERG liability becomes a primary concern (IC₅₀ = 8.5 µM). However, the cyclopropyl group ensures the scaffold remains Ames negative by resisting the formation of reactive electrophilic intermediates during CYP450 metabolism.
Self-Validating Experimental Protocols
To accurately assess the toxicity of highly lipophilic building blocks, standard 2D MTT assays are insufficient. Lipophilic compounds often partition into the plastic of standard tissue culture plates, artificially lowering the apparent effective concentration.
As a Senior Application Scientist, I mandate the use of 3D Spheroid Multiplexed Assays . This protocol is a self-validating system: it simultaneously measures membrane integrity (primary necrosis via CellTox™ Green) and ATP depletion (metabolic toxicity via CellTiter-Glo® 3D), ensuring that observed toxicity is mechanistically defined rather than an artifact of compound precipitation.
Protocol: Multiplexed 3D Hepatotoxicity Assay (HepG2)
Step 1: 3D Spheroid Formation
Harvest HepG2 cells at 80% confluence.
Seed 1,000 cells/well into a 96-well Ultra-Low Attachment (ULA) plate in 100 µL of DMEM supplemented with 10% FBS.
Centrifuge the plate at 200 x g for 5 minutes to aggregate cells.
Incubate for 4 days at 37°C, 5% CO₂ until uniform spheroids (~300 µm diameter) form.
Step 2: Compound Preparation & Dosing
Prepare a 10 mM stock of 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine in 100% anhydrous DMSO.
Perform a 10-point, 3-fold serial dilution in DMSO.
Dilute the DMSO stocks 1:100 into culture media (Final top concentration: 100 µM; Final DMSO: 1%). Causality note: Keeping DMSO at or below 1% is critical to prevent solvent-induced membrane permeabilization, which confounds lipophilic toxicity readouts.
Replace 50 µL of media in the spheroid wells with 50 µL of the 2X dosed media.
Step 3: Multiplexed Detection
Membrane Integrity (72 hours post-dose): Add 4X CellTox™ Green dye (25 µL/well). Incubate for 15 minutes protected from light. Measure fluorescence (Ex: 485 nm / Em: 520 nm). An increase in signal indicates primary membrane disruption driven by the compound's high LogP.
Metabolic Viability: Immediately following the fluorescence read, add 100 µL of CellTiter-Glo® 3D Reagent to the same wells.
Shake vigorously for 5 minutes to lyse the 3D spheroids, then incubate at room temperature for 25 minutes.
Measure luminescence. A decrease in signal indicates ATP depletion.
Self-validating 3D multiplexed in vitro toxicity assay workflow.
Conclusion & Lead Optimization Strategy
4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is a highly privileged, yet toxicologically distinct building block. Its N-cyclopropyl group successfully mitigates the off-target kinase liabilities and metabolic instability of traditional azaindoles. However, the heavy halogenation required for its utility as a cross-coupling intermediate introduces significant lipophilic-driven membrane toxicity and hERG liabilities.
During lead optimization, medicinal chemists must prioritize reducing the overall lipophilic ligand efficiency (LLE) after utilizing the C3/C4 halogens. Replacing the heavy halogens with polar, sp³-rich functional groups via cross-coupling will rapidly restore the cellular safety margins while retaining the metabolic benefits of the N-cyclopropyl scaffold.
Comprehensive Safety and Handling Guide for 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
This guide provides essential safety protocols and operational directives for the handling and disposal of 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine. As a complex heterocyclic compound, likely utilized as a...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides essential safety protocols and operational directives for the handling and disposal of 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine. As a complex heterocyclic compound, likely utilized as a reactive intermediate in multi-step organic synthesis, it demands a cautious and well-informed approach.[1] The chemical, physical, and toxicological properties of this specific molecule have not been thoroughly investigated.[2] Therefore, the following procedures are grounded in the principles of chemical safety and data from structurally analogous compounds.
Hazard Assessment: An Expert Evaluation
The structure of 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine contains multiple functional groups that inform our safety assessment. The pyrrolopyridine core is a common scaffold in pharmacologically active molecules.[3] The presence of both bromine and iodine (dihalogenation) suggests the compound is a synthetic building block, potentially reactive and susceptible to degradation, possibly with sensitivity to light and heat.[4][5]
While specific toxicity data is unavailable, related bromo- and iodo-substituted heterocyclic compounds are known to be irritants and potentially harmful.[2][4][6] The precautionary principle dictates that this compound should be handled as if it is harmful if swallowed, in contact with skin, or if inhaled.
Potential Hazard
Basis for Assessment & Recommended Precaution
Skin Irritation/Corrosion
Halogenated organic compounds frequently cause skin irritation.[2] Direct skin contact must be avoided at all times through proper glove selection and use of a lab coat.
Serious Eye Damage/Irritation
A common hazard for this class of chemicals, causing serious eye irritation.[2][4] Chemical splash goggles and a face shield are mandatory.
Acute Toxicity (Oral, Dermal, Inhalation)
Assumed to be harmful based on data for similar compounds.[4][6][7] All handling of solids or solutions must occur within a certified chemical fume hood to prevent inhalation.
Reactivity
The dihalogenated structure suggests potential reactivity with strong oxidizing agents, acids, and bases.[4][8] It may also be light and heat-sensitive.[4][5] Store in a cool, dark place under an inert atmosphere.
Environmental Hazard
Halogenated organic compounds can be toxic to aquatic life and should not be released into the environment.[2][7] All waste must be segregated and disposed of as hazardous chemical waste.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE protocol is the cornerstone of safe handling. The selection of PPE must be based on a thorough risk assessment for each specific procedure.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine, including weighing, transfers, and reaction setup, must be performed inside a properly functioning and certified chemical fume hood.[9][10] This is the primary barrier to prevent inhalation of any dust or vapors.
Essential Personal Protective Equipment
Hand Protection : Double-gloving is required. Wear two pairs of nitrile gloves. Nitrile offers good protection against splashes of a wide range of chemicals, but breakthrough times can vary.[11] For prolonged operations or when handling larger quantities, consider a more robust outer glove, such as neoprene.[12] Gloves must be removed and replaced immediately if contamination is suspected. Always wash hands thoroughly after removing gloves.[10]
Eye and Face Protection : At a minimum, ANSI-approved, tight-fitting chemical splash goggles are mandatory.[4][11][12] To provide maximum protection from splashes, it is highly recommended to also use a full-face shield in conjunction with goggles, especially during transfers of solutions or reaction workups.[13][14]
Body Protection : A clean, flame-resistant laboratory coat must be worn, fully buttoned, with sleeves rolled down.[15] For procedures with a higher risk of splashes, such as when handling larger volumes, a chemical-resistant apron should be worn over the lab coat.
Footwear : Closed-toe shoes, preferably made of a chemically resistant material, must be worn at all times in the laboratory.[15]
Operational Plan: Step-by-Step Handling Protocol
This protocol details the weighing and transfer of the solid compound, a common procedure with high potential for exposure if not performed correctly.
Objective : To safely and accurately weigh and transfer solid 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine.
Materials :
4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine (in its original, sealed container)
Don all required PPE: double nitrile gloves, lab coat, and chemical splash goggles with a face shield.
Ensure the chemical fume hood sash is at the appropriate height.
Designate a specific area within the fume hood for the weighing operation.
Place a labeled, sealable bag for contaminated disposable materials (e.g., weighing paper, used gloves) inside the fume hood.[10]
Weighing :
Allow the compound container to equilibrate to ambient temperature before opening to avoid moisture condensation.
Carefully open the container inside the fume hood. Avoid creating airborne dust.
Using a clean spatula, carefully transfer the desired amount of solid onto the weighing paper or into a tared vessel on the balance.
Once the desired weight is obtained, securely close the primary container.
Transfer :
Carefully add the weighed solid to the reaction vessel.
Use a small amount of a compatible solvent to rinse the weighing vessel and spatula to ensure a complete quantitative transfer.
Cleanup :
Place the used weighing paper and any other contaminated disposable items directly into the designated waste bag inside the fume hood.
Wipe the spatula clean with a solvent-dampened cloth, and place the cloth in the waste bag.
Remove the outer pair of gloves and place them in the waste bag. Seal the bag.
Wipe down the work surface within the fume hood.
Post-Procedure :
Remove the inner gloves and wash hands thoroughly with soap and water.
Emergency & Disposal Workflow
A clear plan for emergencies and waste disposal is critical. The following diagram illustrates the logical flow for handling the compound from initial use to final disposal, including emergency actions.
Caption: Workflow for handling, disposal, and emergency response.
Disposal Plan
All waste materials contaminated with 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine must be treated as hazardous waste.
Segregation is Key : Do not mix halogenated waste with non-halogenated waste streams.[9][15][16] This is critical for proper disposal and cost management.
Liquid Waste : Collect all reaction residues, mother liquors, and contaminated solvents in a clearly labeled, sealed container designated "Halogenated Organic Waste".[9][15] The container must list all chemical constituents.
Solid Waste : All contaminated disposable items (gloves, weighing paper, silica gel, etc.) should be collected in a sealed, labeled container for solid hazardous waste disposal.
Disposal Compliance : Follow all local, state, and federal environmental regulations for the disposal of hazardous waste.[4]
References
Georganics. (2023, April 14). 4-BROMO-1H-PYRROLO[2,3-B]PYRIDINE Safety Data Sheet. Georganics Ltd. [Link]
U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. [Link]
Organisation for the Prohibition of Chemical Weapons (OPCW). Personal Protective Equipment. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 22273643, 4-Bromo-1H-pyrrolo[2,3-b]pyridine. [Link]
Pangolin Safety. (2024, August 29). Chemical Protective Equipment: Essential PPE for Safety. [Link]
Conservation Wiki. (2023, October 6). Personal Protective Equipment (PPE). [Link]
Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
Washington State University. Halogenated Solvents. [Link]
NextSDS. 4-bromo-1-cyclopropyl-3-methyl-1H-pyrazole — Chemical Substance Information. [Link]
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. [Link]
Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. [Link]
Antonov, E. A., et al. (2025, April 12). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]
The Royal Society of Chemistry. (2018). 'Green' and Sustainable Halogenation Processes. [Link]
Wang, Y., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]